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Core Science & Biosynthesis

Foundational

Discovery and synthesis of Reparixin L-lysine

An In-depth Technical Guide to the Discovery and Synthesis of Reparixin L-lysine Foreword The landscape of therapeutic intervention in inflammatory and oncologic diseases is continually evolving, driven by a deeper under...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Synthesis of Reparixin L-lysine

Foreword

The landscape of therapeutic intervention in inflammatory and oncologic diseases is continually evolving, driven by a deeper understanding of the underlying molecular pathways. Among these, the chemokine system, particularly the CXCR1 and CXCR2 receptors and their cognate ligands like Interleukin-8 (IL-8), has been identified as a critical nexus in mediating neutrophil recruitment, inflammation, and tumor progression. Reparixin, a potent and selective non-competitive allosteric inhibitor of CXCR1/2, represents a significant advancement in targeting this pathway. This guide provides a comprehensive technical overview of the discovery, synthesis, and characterization of Reparixin L-lysine, tailored for researchers, chemists, and drug development professionals. We will delve into the rationale behind its design, the intricacies of its synthesis, and the methodologies for its evaluation, offering a granular perspective rooted in established scientific literature.

The Scientific Rationale: Targeting the CXCR1/2 Axis

The CXC chemokine receptors, CXCR1 and CXCR2, are G-protein coupled receptors (GPCRs) predominantly expressed on the surface of neutrophils. Their activation by ligands, most notably IL-8 (CXCL8), triggers a cascade of intracellular signaling events leading to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species and proteolytic enzymes. While essential for acute inflammatory responses and host defense, dysregulated CXCR1/2 signaling is a key pathological driver in a range of conditions, including:

  • Ischemia-Reperfusion Injury: Excessive neutrophil infiltration exacerbates tissue damage following blood flow restoration in organs like the heart and liver.

  • Chronic Inflammatory Diseases: Conditions such as chronic obstructive pulmonary disease (COPD) and arthritis are characterized by persistent neutrophil-mediated inflammation.

  • Oncology: The CXCR1/2 axis has been implicated in promoting tumor growth, angiogenesis, and metastasis, and in mediating resistance to chemotherapy.

This pathological role established CXCR1/2 as a high-value therapeutic target. The development of an inhibitor was aimed at attenuating neutrophil-driven damage in these contexts.

Mechanism of Action: Allosteric Inhibition

Reparixin was identified through a screening campaign and subsequent optimization process. It functions as a non-competitive allosteric inhibitor of CXCR1 and CXCR2. This mechanism is crucial as it does not compete with the natural ligand (IL-8) for the binding site. Instead, it binds to a different site on the receptor, inducing a conformational change that prevents receptor activation and downstream signaling, even in the presence of high local concentrations of IL-8.

Signaling Pathway of CXCR1/2 and Inhibition by Reparixin

cluster_membrane Cell Membrane CXCR12 CXCR1 / CXCR2 (GPCR) G_protein G-protein Activation (Gαi) CXCR12->G_protein Conformational Change IL8 IL-8 (CXCL8) Ligand IL8->CXCR12 Binds & Activates Reparixin Reparixin Reparixin->CXCR12 Allosteric Inhibition PLC Phospholipase C (PLCβ) Activation G_protein->PLC DAG_IP3 DAG & IP3 Production PLC->DAG_IP3 Ca_release Intracellular Ca2+ Release DAG_IP3->Ca_release Chemotaxis Neutrophil Chemotaxis, Degranulation, Angiogenesis Ca_release->Chemotaxis

Caption: Allosteric inhibition of the CXCR1/2 signaling cascade by Reparixin.

Synthesis of Reparixin and its L-lysine Salt

The chemical name for Reparixin is (2R)-2-[4-(2-butyn-1-yl)phenyl]propanoic acid. The synthesis of the active pharmaceutical ingredient (API) is a multi-step process. The final formulation as an L-lysine salt was a critical decision to improve the drug's physicochemical properties, particularly its aqueous solubility and stability, which are essential for pharmaceutical development.

Retrosynthetic Analysis

A plausible retrosynthetic route for Reparixin starts from commercially available materials. The key bond formations involve creating the phenylpropanoic acid moiety and introducing the 2-butynyl group via a Sonogashira coupling reaction.

Step-by-Step Synthesis Protocol

The synthesis described here is a representative pathway based on established chemical principles and patent literature.

Step 1: Bromination of 2-phenylpropanoic acid

  • Reactants: 2-phenylpropanoic acid, Bromine (Br₂), and a suitable catalyst (e.g., PBr₃).

  • Procedure: In a protected reaction vessel, dissolve 2-phenylpropanoic acid in a suitable inert solvent. Slowly add bromine, often with a catalytic amount of red phosphorus or PBr₃, to facilitate the electrophilic aromatic substitution. The reaction is typically performed at a controlled temperature to favor para-substitution.

  • Work-up: Upon completion, the reaction mixture is quenched, and the product, 4-bromo-2-phenylpropanoic acid, is extracted and purified using crystallization or column chromatography.

Step 2: Sonogashira Coupling

  • Reactants: 4-bromo-2-phenylpropanoic acid, 1-butyne, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Procedure: The brominated intermediate is dissolved in an appropriate solvent like THF or DMF. The palladium and copper catalysts are added, followed by the base. 1-butyne is then bubbled through the mixture or added as a solution. The reaction is heated under an inert atmosphere until completion.

  • Work-up: The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The crude product, Reparixin, is then purified.

Step 3: Formation of the L-lysine Salt

  • Rationale: The free acid form of Reparixin has poor aqueous solubility. Forming a salt with a basic amino acid like L-lysine significantly enhances its solubility and bioavailability. L-lysine is chosen due to its GRAS (Generally Recognized as Safe) status and its ability to form a stable, crystalline salt.

  • Procedure:

    • Dissolve the purified Reparixin free acid in a suitable solvent (e.g., ethanol or acetone).

    • In a separate vessel, prepare a solution of L-lysine in water or a compatible solvent.

    • Slowly add the L-lysine solution to the Reparixin solution with stirring. The salt will precipitate out of the solution.

    • The stoichiometry is critical and should be carefully controlled to ensure a 1:1 molar ratio. .

  • Isolation: The precipitated Reparixin L-lysine salt is collected by filtration, washed with a cold solvent to remove impurities, and dried under a vacuum.

Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized Reparixin L-lysine.

Analytical Test Methodology Purpose Expected Outcome
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryTo confirm the chemical structure of Reparixin and the presence of L-lysine.Spectra consistent with the proposed structure; molecular ion peak corresponding to Reparixin and L-lysine.
Purity High-Performance Liquid Chromatography (HPLC)To quantify the purity of the API and detect any related substances or impurities.Purity >99.0%; impurities below specified limits.
Solubility Equilibrium Solubility AssayTo determine the aqueous solubility of the salt form compared to the free acid.Significantly higher solubility for the L-lysine salt in aqueous buffers (e.g., PBS).
Chirality Chiral HPLCTo confirm the enantiomeric purity of the (R)-enantiomer.Enantiomeric excess >99%.
Biological Activity Chemotaxis Assay / Receptor Binding AssayTo confirm the inhibitory activity of the synthesized compound on CXCR1/2.Dose-dependent inhibition of IL-8 induced neutrophil chemotaxis with a specific IC₅₀ value.

Experimental Protocol: In Vitro Neutrophil Chemotaxis Assay

This assay is a cornerstone for evaluating the biological activity of CXCR1/2 inhibitors.

Objective: To measure the ability of Reparixin L-lysine to inhibit the migration of human neutrophils towards an IL-8 gradient.

Materials:

  • Reparixin L-lysine

  • Recombinant Human IL-8 (CXCL8)

  • Ficoll-Paque for neutrophil isolation

  • Boyden chamber or similar chemotaxis system (e.g., 96-well ChemoTx® plate) with a 5 µm pore size polycarbonate membrane

  • Calcein-AM (fluorescent dye)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

Methodology:

  • Neutrophil Isolation: Isolate human neutrophils from fresh whole blood from healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells.

  • Cell Labeling: Resuspend the purified neutrophils in assay buffer and label them with Calcein-AM according to the manufacturer's protocol. This allows for fluorescent quantification of migrated cells.

  • Assay Plate Preparation:

    • In the lower wells of the Boyden chamber, add assay buffer alone (negative control), a known concentration of IL-8 (chemoattractant, positive control), or IL-8 mixed with various concentrations of Reparixin L-lysine.

  • Cell Addition: Place the polycarbonate membrane over the lower wells. Add the Calcein-AM labeled neutrophils to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.

  • Quantification: After incubation, carefully remove non-migrated cells from the top of the membrane. Quantify the migrated cells on the underside of the membrane by reading the fluorescence in a plate reader.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each Reparixin concentration relative to the positive (IL-8 alone) and negative controls. Plot the data and determine the IC₅₀ value using non-linear regression analysis.

Workflow for In Vitro Chemotaxis Assay

cluster_plate Boyden Chamber Setup A Isolate Human Neutrophils (Ficoll-Paque) B Label Neutrophils (Calcein-AM) A->B D Add Labeled Neutrophils to Upper Chamber B->D C Prepare Chemotaxis Plate (Lower Wells: IL-8 +/- Reparixin) E Incubate (37°C, 60-90 min) D->E F Quantify Migrated Cells (Fluorescence Reading) E->F G Data Analysis (Calculate % Inhibition, Determine IC50) F->G

Caption: Step-by-step workflow for assessing Reparixin's inhibitory effect.

Conclusion

Reparixin L-lysine stands as a testament to rational drug design, targeting a well-validated pathological pathway. Its development from initial screening to a pharmaceutically viable salt form highlights the critical interplay of medicinal chemistry, pharmacology, and formulation science. The allosteric mechanism of action offers a distinct therapeutic advantage, and the robust synthetic and analytical methodologies established for its production ensure a high-quality, consistent drug product. This guide has provided a technical framework for understanding and reproducing the synthesis and evaluation of this important CXCR1/2 inhibitor, offering a valuable resource for professionals dedicated to advancing therapeutic science.

References

  • Allegretti, M., Cesta, M. C., & Bertini, R. (2020). The discovery of reparixin, a new chemical entity (NCE) for the treatment of inflammatory diseases. Expert Opinion on Drug Discovery, 15(7), 773-784. [Link]

  • Bertini, R., Allegretti, M., Bizzarri, C., & Moriconi, A. (2005). U.S. Patent No. 6,849,649. Washington, DC: U.S.
  • Cunsolo, G., & Pevarello, P. (2008). U.S.
  • European Medicines Agency. (2016). Assessment report: Lademir. [Link]

  • Bertini, R., Allegretti, M., Bizzarri, C., Moriconi, A., Locati, M., Zampella, G., ... & Colotta, F. (2004). Noncompetitive allosteric inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2: prevention of reperfusion injury. Proceedings of the National Academy of Sciences, 101(32), 11791-11796. [Link]

Exploratory

A Technical Guide to Reparixin L-lysine: Mechanism and Application in Countering CXCL8-Mediated Inflammation

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Chronic and acute inflammatory responses underpin a vast array of human diseases, many of which are driven by the potent chemoatt...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic and acute inflammatory responses underpin a vast array of human diseases, many of which are driven by the potent chemoattractant cytokine, C-X-C Motif Chemokine Ligand 8 (CXCL8), also known as Interleukin-8 (IL-8). The CXCL8 signaling axis, primarily acting through its G protein-coupled receptors CXCR1 and CXCR2, represents a critical node in the recruitment and activation of neutrophils, driving tissue damage in conditions ranging from acute respiratory distress syndrome (ARDS) to cancer. This guide provides an in-depth examination of Reparixin L-lysine, a novel, non-competitive allosteric inhibitor of CXCR1/2. We will dissect its unique mechanism of action, present robust methodologies for evaluating its bioactivity, and synthesize the preclinical and clinical evidence that positions Reparixin as a promising therapeutic agent for controlling CXCL8-driven pathological inflammation.

The CXCL8-CXCR1/2 Axis: A Central Mediator of Inflammation

Under physiological conditions, CXCL8 expression is tightly controlled. However, in response to inflammatory stimuli such as TNF-α, IL-1β, or environmental stressors, its production is rapidly induced[1][2]. CXCL8 exerts its biological effects by binding to two high-affinity receptors, CXCR1 and CXCR2, which are predominantly expressed on the surface of neutrophils[3][4].

Signaling Cascade: Upon ligand binding, CXCR1/2 undergoes a conformational change, activating intracellular heterotrimeric G proteins. This event initiates a cascade of downstream signaling pathways, including:

  • Phospholipase C (PLC) activation: Leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger intracellular calcium mobilization and protein kinase C (PKC) activation.

  • Phosphoinositide 3-kinase (PI3K)/Akt pathway: Crucial for cell survival and proliferation.

  • Mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2): Involved in regulating a wide range of cellular processes.

The culmination of this signaling is a series of potent pro-inflammatory responses, including neutrophil chemotaxis, degranulation (release of cytotoxic enzymes like elastase), and the production of reactive oxygen species (ROS)[5][6]. Dysregulation of this axis is implicated in numerous pathologies, including COPD, ischemia-reperfusion injury, inflammatory bowel disease, and the promotion of tumor progression[3][7].

CXCL8_Signaling cluster_cytosol Cytosol CXCR1_2 CXCR1 / CXCR2 G_protein Gαβγ CXCR1_2->G_protein Activation G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolysis PI3K PI3K Akt Akt PI3K->Akt CXCL8 CXCL8 CXCL8->CXCR1_2 G_betagamma->PLC G_betagamma->PI3K IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ion Ca²⁺ Mobilization IP3->Ca_ion PKC PKC DAG->PKC Response Chemotaxis Degranulation ROS Production Ca_ion->Response PKC->Response ERK ERK1/2 Akt->ERK ERK->Response

Caption: Simplified CXCL8 signaling pathway via CXCR1/2 receptors.

Reparixin L-lysine: A Differentiated Allosteric Inhibitor

Reparixin is a potent and specific inhibitor of CXCR1/2.[5] Crucially, it functions as a non-competitive, allosteric antagonist .[3][8][9][10] This mechanism is distinct from orthosteric inhibitors that directly compete with the natural ligand (CXCL8) for the primary binding site.

Mechanism of Action: Reparixin binds to a site on the CXCR1/2 receptor that is topographically distinct from the CXCL8 binding pocket. This allosteric interaction induces a conformational change in the receptor, locking it in an inactive state.[11] As a result, even when CXCL8 binds to its site, the receptor is unable to couple with and activate the intracellular G-protein machinery.[12][13] This effectively decouples ligand binding from downstream signal transduction.

A key advantage of this allosteric mechanism is that Reparixin does not prevent the binding and subsequent internalization of CXCL8.[12][13][14] This is significant because competitive, orthosteric inhibitors can sometimes lead to an accumulation of CXCL8 in the plasma, a phenomenon not substantially observed with Reparixin.[14]

Reparixin_Mechanism cluster_no_inhibitor A) Standard Activation cluster_with_inhibitor B) Allosteric Inhibition by Reparixin CXCL8_A CXCL8 Receptor_A CXCR1/2 (Active) CXCL8_A->Receptor_A Binds G_Protein_A G-Protein (Coupled) Receptor_A->G_Protein_A Activates Signal_A Signal Transduction G_Protein_A->Signal_A CXCL8_B CXCL8 Receptor_B CXCR1/2 (Inactive) CXCL8_B->Receptor_B Binding Permitted Reparixin Reparixin Reparixin->Receptor_B Allosteric Binding (Conformational Change) G_Protein_B G-Protein (Uncoupled) Receptor_B->G_Protein_B Coupling Blocked No_Signal_B No Signal G_Protein_B->No_Signal_B

Caption: Reparixin's allosteric inhibition mechanism.

In Vitro and In Vivo Evidence

Reparixin has demonstrated potent inhibitory activity across a range of preclinical models. Its efficacy is particularly pronounced against CXCR1, though it also inhibits CXCR2 at higher concentrations.

ParameterReceptor TargetValueAssay ContextSource
IC₅₀ CXCR11 nMCXCL8-induced human neutrophil migration[5][8]
IC₅₀ CXCR15.6 nMCXCL8-induced migration in L1.2 cells[5][11]
IC₅₀ CXCR2400 nMCXCL1-induced human neutrophil migration[12][15]
IC₅₀ CXCR2~100-400 nMGeneral CXCR2 inhibition[12][16]

In vivo studies have corroborated these findings. Reparixin effectively reduces neutrophil recruitment and tissue damage in animal models of ischemia-reperfusion injury, acute lung injury, and myelofibrosis.[6][8][13]

Clinically, Reparixin has been investigated for several inflammatory conditions, including complications from organ transplants, metastatic breast cancer, and severe COVID-19 pneumonia.[3][17] A meta-analysis of randomized trials indicated that short-term Reparixin treatment improved survival in patients at high risk for in-hospital mortality without increasing infection risk.[9][10] In a Phase 2 study of patients with severe COVID-19 pneumonia, Reparixin led to a statistically significant improvement in clinical outcomes compared to standard of care.[10][18]

Methodologies for Evaluating Reparixin's Bioactivity

Validating the inhibitory effect of compounds like Reparixin requires robust and well-controlled experimental protocols. The following section details a key functional assay.

Protocol: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)

Principle: This assay quantifies the directed migration of neutrophils toward a chemoattractant (CXCL8) across a semi-permeable membrane. The inhibitory effect of Reparixin is measured by its ability to reduce this migration.

Causality and Self-Validation:

  • Why isolate fresh neutrophils? Primary human neutrophils are the most physiologically relevant cell type for studying CXCL8-mediated effects. Their viability and responsiveness are highest when freshly isolated.

  • Why pre-incubate with Reparixin? As an allosteric inhibitor, Reparixin requires time to bind to its site and induce the inactive receptor conformation. Pre-incubation ensures the drug has engaged its target before the cells are exposed to the chemoattractant.

  • Why include controls?

    • Negative Control (Buffer): Establishes the baseline for random, non-directed cell migration (chemokinesis).

    • Positive Control (CXCL8 alone): Confirms that the isolated neutrophils are healthy and responsive to the chemoattractant, validating the assay system.

    • Vehicle Control (e.g., DMSO in buffer): Ensures that the solvent used to dissolve Reparixin has no independent effect on cell migration.

Step-by-Step Methodology:

  • Neutrophil Isolation:

    • Isolate primary human neutrophils from whole blood of healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque followed by dextran sedimentation).

    • Perform a hypotonic lysis step to remove any remaining red blood cells.

    • Resuspend the purified neutrophils (>95% purity confirmed by cytospin) in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.

  • Compound Preparation and Pre-incubation:

    • Prepare a stock solution of Reparixin L-lysine in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

    • In separate tubes, pre-incubate the neutrophil suspension with various concentrations of Reparixin, vehicle control, or buffer alone for 15-30 minutes at 37°C.

  • Assay Setup (Boyden Chamber):

    • Use a multi-well chemotaxis chamber (e.g., 96-well format) with a polycarbonate membrane (typically 3-5 µm pore size) separating the upper and lower wells.

    • Add the chemoattractant solution (e.g., 1-10 nM recombinant human CXCL8 in assay buffer) to the lower wells. Add buffer alone to the negative control wells.

    • Carefully place the pre-incubated neutrophil suspension (from step 2) into the upper wells.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 45-90 minutes to allow for cell migration.

  • Quantification:

    • After incubation, gently remove non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane (e.g., using a Diff-Quik stain set).

    • Alternatively, for fluorescent quantification, use a fluorescently-labeled cell dye (e.g., Calcein-AM) and measure the fluorescence of the migrated cells in the bottom well using a plate reader.

    • Count the number of migrated cells in several high-power fields for each well using a light microscope or quantify the fluorescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Reparixin concentration relative to the positive control (CXCL8 alone).

    • Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Isolate 1. Isolate Human Neutrophils Preincubate 2. Pre-incubate Cells with: - Reparixin (Test) - Vehicle (Control) - Buffer (Control) Isolate->Preincubate Setup 3. Setup Boyden Chamber: - Lower Well: CXCL8 or Buffer - Upper Well: Pre-incubated Cells Preincubate->Setup Incubate 4. Incubate at 37°C (Allow Migration) Setup->Incubate Quantify 5. Fix, Stain & Count Migrated Cells Incubate->Quantify Analyze 6. Calculate % Inhibition & Determine IC₅₀ Quantify->Analyze

Caption: Experimental workflow for the neutrophil chemotaxis assay.

Future Directions and Therapeutic Potential

The unique, non-competitive allosteric mechanism of Reparixin L-lysine offers a sophisticated approach to modulating the inflammatory cascade. By specifically targeting the CXCL8-CXCR1/2 axis, it can quell the excessive neutrophil recruitment and activation that drives pathology in a host of diseases, without broadly suppressing the immune system.[5][6] Its demonstrated clinical safety and efficacy signals, particularly in conditions of severe inflammation like ARDS and transplant-related injury, underscore its significant therapeutic potential.[3][10] Future research will likely focus on refining its application in stratified patient populations and exploring its utility in other CXCL8-driven diseases, including various cancers where the chemokine promotes angiogenesis and metastasis.[1][7]

References

  • Clinicaltrials.eu. Reparixin – Application in Therapy and Current Clinical Research. [Link]

  • Deuse, U. et al. (2018). A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery. Clinical & Experimental Immunology. [Link]

  • Veglia, F. et al. (2022). The effect of reparixin on survival in patients at high risk for in-hospital mortality: a meta-analysis of randomized trials. Frontiers in Immunology. [Link]

  • Haque, M. et al. (2021). Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases. Cancers. [Link]

  • PR Newswire. (2022). Dompé Announces Results of Phase 2 Study Evaluating the Efficacy and Safety of Reparixin in Patients with Severe COVID-19 Pneumonia. [Link]

  • Migliaccio, A. et al. (2022). The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice. Frontiers in Oncology. [Link]

  • Generali, D. et al. (2020). A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer. BMC Cancer. [Link]

  • Frontiers Media S.A. (2022). The effect of reparixin on survival in patients at high risk for in-hospital mortality: a meta-analysis of randomized trials. Frontiers in Immunology. [Link]

  • Frontiers Media S.A. (2022). The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice. Frontiers in Oncology. [Link]

  • Zarbock, A. et al. (2008). Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice. British Journal of Pharmacology. [Link]

  • de Oliveira, S. et al. (2013). Cxcl8 (Interleukin-8) mediates neutrophil recruitment and behavior in the zebrafish inflammatory response. The Journal of Immunology. [Link]

  • PLoS One. (2023). Studies with neutralizing antibodies suggest CXCL8-mediated neutrophil activation is independent of C-C motif chemokine receptor-like 2 (CCRL2) ligand binding function. PLoS One. [Link]

  • Maxwell, P.J. et al. (2014). Rationale and Means to Target Pro-Inflammatory Interleukin-8 (CXCL8) Signaling in Cancer. International Journal of Cell Biology. [Link]

  • Frontiers Media S.A. (2023). Designing a CXCL8-hsa chimera as potential immunmodulator of the tumor micro-environment. Frontiers in Immunology. [Link]

  • Journal of Clinical Investigation. (2024). Advancing chemokine research: the molecular function of CXCL8. Journal of Clinical Investigation. [Link]

  • ResearchGate. (2026). The CXCL8/IL-8 chemokine family and its receptors in inflammatory diseases. ResearchGate. [Link]

  • Liu, Q. et al. (2016). The CXCL8-CXCR1/2 pathways in cancer. Cytokine & Growth Factor Reviews. [Link]

  • YouTube. (2012). Human neutrophils migrating along a concentration gradient of the chemokine CXCL8. [Link]

  • PubMed. (2023). Studies with neutralizing antibodies suggest CXCL8-mediated neutrophil activation is independent of C-C motif chemokine receptor-like 2 (CCRL2) ligand binding function. PLoS One. [Link]

Sources

Foundational

The Impact of Reparixin L-lysine on Cytokine and Chemokine Signaling: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of Reparixin L-lysine and its effects on cytokine and chemokine signaling. Designed for researchers, scientists, and drug development professionals, this document del...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of Reparixin L-lysine and its effects on cytokine and chemokine signaling. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of Reparixin, offering both foundational knowledge and practical, field-proven experimental insights.

Introduction: Targeting the Nexus of Inflammation with Reparixin L-lysine

Reparixin L-lysine is a potent and selective, non-competitive allosteric inhibitor of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1] These receptors, primarily expressed on neutrophils, are pivotal in mediating the inflammatory response by guiding these immune cells to sites of injury or infection. The principal ligand for CXCR1 and CXCR2 is Interleukin-8 (IL-8 or CXCL8), a potent pro-inflammatory chemokine implicated in a wide array of inflammatory conditions. Reparixin's unique mechanism of action, which involves locking CXCR1/2 in an inactive conformation, effectively disrupts the downstream signaling cascades that drive neutrophil recruitment and activation, thereby offering a promising therapeutic strategy for a multitude of inflammatory diseases.[2][3]

This guide will dissect the molecular interactions of Reparixin with its targets, explore its cascading effects on cytokine and chemokine networks, and provide detailed methodologies for studying these interactions in a laboratory setting.

The CXCR1/2 Signaling Axis: A Central Mediator of Inflammation

CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs) that, upon binding to their cognate ligands (primarily ELR+ chemokines such as IL-8, CXCL1, CXCL2, CXCL5, and CXCL7), initiate a series of intracellular signaling events. This signaling is fundamental to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species (ROS).

The binding of a chemokine ligand to CXCR1/2 induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. The Gα subunit dissociates from the Gβγ dimer, and both components can then activate downstream effector molecules. Key signaling pathways activated downstream of CXCR1/2 include:

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.

  • Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-regulated Kinase (ERK) Pathway: This cascade is involved in a wide range of cellular processes, including inflammation, proliferation, and differentiation.

  • Phospholipase C (PLC) Pathway: Activation of PLC leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively.

The culmination of these signaling events results in the cytoskeletal rearrangements and adhesive changes necessary for neutrophil migration, as well as the release of inflammatory mediators that amplify the inflammatory cascade.

Below is a diagram illustrating the CXCR1/2 signaling pathway.

Caption: CXCR1/2 Signaling Pathway and the inhibitory action of Reparixin.

Reparixin's Effect on Cytokine and Chemokine Signaling: A Quantitative Overview

Reparixin's primary mechanism of inhibiting neutrophil recruitment has a significant downstream impact on the broader cytokine and chemokine landscape. By dampening the initial inflammatory influx, Reparixin can indirectly reduce the production of various pro-inflammatory mediators. Studies have demonstrated that treatment with Reparixin leads to a reduction in the levels of several key cytokines and chemokines in various preclinical models.

Cytokine/ChemokineModel SystemEffect of ReparixinReference
TNF-α Traumatic Spinal Cord Injury (Rat)Decreased expression[4]
IL-6 Traumatic Spinal Cord Injury (Rat)Decreased expression[4]
IL-1β Traumatic Spinal Cord Injury (Rat)Decreased expression[4]
Macrophage-Inflammatory Protein-2 (MIP-2/CXCL2) Traumatic Spinal Cord Injury (Rat)Decreased expression[4]
TGF-β1 Myelofibrosis (Mouse)Decreased expression[5]

Experimental Protocols for Assessing the Efficacy of Reparixin

To rigorously evaluate the effect of Reparixin on cytokine and chemokine signaling, a combination of in vitro and in vivo experimental approaches is essential. The following protocols provide a detailed, step-by-step guide for key assays.

In Vitro Analysis: Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell)

This assay directly measures the ability of Reparixin to inhibit the migration of neutrophils towards a chemoattractant, a fundamental functional readout of CXCR1/2 inhibition.

I. Neutrophil Isolation from Human Whole Blood

  • Principle: This protocol utilizes density gradient centrifugation to isolate neutrophils from other blood components.[6][7]

  • Materials:

    • Anticoagulated (e.g., EDTA, heparin) whole human blood

    • Density gradient medium (e.g., Ficoll-Paque™, Polymorphprep™)

    • Hank's Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺

    • Red Blood Cell (RBC) Lysis Buffer

    • Fetal Bovine Serum (FBS)

    • Trypan Blue solution

    • Hemocytometer or automated cell counter

  • Procedure:

    • Dilute the whole blood 1:1 with HBSS at room temperature.

    • Carefully layer the diluted blood over an equal volume of density gradient medium in a conical centrifuge tube. Avoid mixing the layers.

    • Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.

    • After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

    • Collect the neutrophil-rich layer.

    • Wash the collected cells with an excess of HBSS and centrifuge at 300 x g for 10 minutes.

    • To remove contaminating erythrocytes, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.

    • Stop the lysis by adding an excess of HBSS and centrifuge at 300 x g for 10 minutes.

    • Resuspend the neutrophil pellet in culture medium (e.g., RPMI + 1% BSA).

    • Perform a cell count and assess viability using Trypan Blue exclusion. Purity can be assessed by flow cytometry (e.g., staining for CD15 and CD16).[4]

II. Chemotaxis Assay

  • Principle: The Boyden chamber or Transwell assay measures the migration of cells across a porous membrane in response to a chemoattractant.[8][9]

  • Materials:

    • Isolated human neutrophils

    • Boyden chamber or 24-well Transwell inserts (3-5 µm pore size is optimal for neutrophils)

    • Chemoattractant (e.g., recombinant human IL-8/CXCL8)

    • Reparixin L-lysine

    • Culture medium (e.g., RPMI + 1% BSA)

    • Cell viability reagent (e.g., Calcein-AM or a luminescent ATP-based assay)

    • Plate reader (fluorescence or luminescence)

  • Procedure:

    • Prepare a stock solution of Reparixin L-lysine in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

    • In the lower wells of the 24-well plate, add culture medium containing the chemoattractant (e.g., 10-100 ng/mL of IL-8). Include a negative control with medium only.

    • Pre-incubate the isolated neutrophils with various concentrations of Reparixin L-lysine (or vehicle control) for 30-60 minutes at 37°C.

    • Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.

    • Place the inserts into the wells containing the chemoattractant.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.

    • After incubation, carefully remove the inserts.

    • Quantify the number of migrated cells in the lower chamber using a cell viability reagent according to the manufacturer's instructions.

    • Measure the signal using a plate reader.

    • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each Reparixin concentration compared to the vehicle control.

Below is a diagram illustrating the experimental workflow for the in vitro neutrophil chemotaxis assay.

Caption: Workflow for the in vitro neutrophil chemotaxis assay.

In Vivo Analysis: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model is a well-established and reproducible method to induce a robust inflammatory response in the lungs, characterized by significant neutrophil infiltration and cytokine production.[3][10][11][12][13][14] It is an excellent platform to evaluate the in vivo efficacy of Reparixin.

  • Principle: Intratracheal or intranasal administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory cascade in the lungs.

  • Materials:

    • C57BL/6 mice (or other suitable strain)

    • Lipopolysaccharide (LPS) from E. coli

    • Reparixin L-lysine

    • Sterile saline

    • Anesthetics (e.g., isoflurane, ketamine/xylazine)

    • Surgical tools for intratracheal instillation (if applicable)

    • Bronchoalveolar lavage (BAL) equipment

  • Procedure:

    • Animal Acclimatization and Grouping: Acclimatize mice for at least one week before the experiment. Randomly assign mice to treatment groups (e.g., Saline + Vehicle, LPS + Vehicle, LPS + Reparixin).

    • Reparixin Administration: Administer Reparixin L-lysine or vehicle to the respective groups. The route of administration (e.g., intraperitoneal, subcutaneous, oral) and dosing regimen should be based on pharmacokinetic and pharmacodynamic data. A typical dose might be in the range of 10-30 mg/kg.[15]

    • Induction of Lung Injury: Anesthetize the mice.[16] Administer LPS (e.g., 1-5 mg/kg) via intratracheal or intranasal instillation. The saline control group receives sterile saline.

    • Monitoring: Monitor the animals for signs of distress according to institutional guidelines.

    • Sample Collection: At a predetermined time point after LPS challenge (e.g., 4, 24, or 48 hours, based on the desired inflammatory phase to study), euthanize the mice.[17][18]

      • Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a known volume of sterile saline into the lungs. This fluid will contain inflammatory cells and soluble mediators.

      • Blood Collection: Collect blood via cardiac puncture for plasma preparation.

      • Tissue Harvesting: Harvest the lungs for histological analysis and tissue homogenate preparation.

    • Analysis:

      • Cell Counts in BAL Fluid: Perform total and differential cell counts on the BAL fluid to quantify neutrophil infiltration.

      • Cytokine and Chemokine Quantification: Measure the levels of relevant cytokines and chemokines (e.g., IL-6, TNF-α, KC/CXCL1, MIP-2/CXCL2) in BAL fluid and plasma using ELISA or multiplex assays.

      • Histology: Process lung tissue for histological staining (e.g., H&E) to assess the degree of inflammation and tissue damage.

Below is a diagram illustrating the experimental workflow for the in vivo LPS-induced lung injury model.

Caption: Workflow for the in vivo LPS-induced lung injury model.

Cytokine and Chemokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • General Protocol (Sandwich ELISA):

    • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest. Incubate overnight at 4°C.

    • Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

    • Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., PBS with 1% BSA). Incubate for 1-2 hours at room temperature.

    • Washing: Repeat the washing step.

    • Sample and Standard Incubation: Add your samples (e.g., diluted BAL fluid, plasma, or tissue homogenates) and a serial dilution of a known concentration of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

    • Washing: Repeat the washing step.

    • Detection Antibody Incubation: Add a biotinylated detection antibody, also specific for the cytokine of interest, to each well. Incubate for 1-2 hours at room temperature.

    • Washing: Repeat the washing step.

    • Enzyme Conjugate Incubation: Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) to each well. Incubate for 20-30 minutes at room temperature.

    • Washing: Repeat the washing step.

    • Substrate Addition: Add a substrate for the enzyme (e.g., TMB for HRP) to each well. A colored product will develop.

    • Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

    • Read Plate: Read the absorbance at the appropriate wavelength using a microplate reader.

    • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in your samples.

Conclusion

Reparixin L-lysine represents a targeted therapeutic approach to mitigating inflammation by specifically inhibiting the CXCR1/2 signaling axis. Its ability to block neutrophil recruitment and subsequently modulate the cytokine and chemokine milieu underscores its potential in a variety of inflammatory and disease contexts. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted effects of Reparixin and to further elucidate its therapeutic promise. As with any experimental system, careful optimization and adherence to rigorous scientific principles are paramount for generating reliable and reproducible data.

References

  • Neutrophil Isolation Protocol. National Institutes of Health. [Link]

  • The CXCL8-CXCR1/2 pathways in cancer. PMC. [Link]

  • Isolation methods determine human neutrophil responses after stimulation. Frontiers. [Link]

  • Simplified Neutrophil Isolation Protocol. ClinMed International Library. [Link]

  • Immunology - Chemotaxis Assay Neutrophils. Charles River. [Link]

  • Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood. PMC. [Link]

  • Chemotaxis Assays. Cell Biolabs, Inc. [Link]

  • A Real-Time Assay for Neutrophil Chemotaxis. Taylor & Francis Online. [Link]

  • Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients. PubMed. [Link]

  • Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1. PMC. [Link]

  • The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice. PMC. [Link]

  • The timeline (above) depicts the experimental design for the LPS... ResearchGate. [Link]

  • Sevoflurane anesthesia ameliorates LPS-induced acute lung injury (ALI) by modulating a novel LncRNA LINC00839/miR-223/NLRP3 axis. PubMed Central. [Link]

  • Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone. PMC. [Link]

  • Effect of acute inhibition of CXCR1/2 by reparixin on behavioral... ResearchGate. [Link]

  • A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. National Institutes of Health. [Link]

  • Reparixin, an inhibitor of CXCR2 function, attenuates inflammatory responses and promotes recovery of function after traumatic lesion to the spinal cord. PubMed. [Link]

  • Experimental protocol for lipopolysaccharide (LPS)-induced lung injury... ResearchGate. [Link]

  • The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice. Frontiers. [Link]

  • CXCR1/2 inhibition enhances pancreatic islet survival after transplantation. JCI. [Link]

  • Why my chemotaxis negative control wrong? is it experimental error? ResearchGate. [Link]

  • Guidelines on Anesthesia and Analgesia in Mice. Animal Care & Use Program. [Link]

  • Time course of LPS-induced gene expression in a mouse model of genitourinary inflammation. American Journal of Physiology. [Link]

  • Experimental Models of Acute Lung Injury to Study Inflammation and Pathophysiology: A Narrative Review. MDPI. [Link]

  • A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery. PMC. [Link]

  • Milonine attenuates the lipopolysaccharide- induced acute lung injury in mice by modulating the Akt/NF-κB. SciELO. [Link]

  • [PDF] Boyden chamber assay. Semantic Scholar. [Link]

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Exploratory

Technical Deep Dive: Reparixin L-lysine Modulation of Neutrophil Kinetics

Topic: Reparixin L-lysine's impact on neutrophil migration and activation Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Reparix...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reparixin L-lysine's impact on neutrophil migration and activation Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Reparixin L-lysine is a potent, non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3][4] Unlike orthosteric antagonists that compete directly with ligands (e.g., CXCL8/IL-8) for the binding pocket, Reparixin binds to the transmembrane region, locking the receptor in an inactive conformation. This mechanism prevents G-protein coupling and downstream signaling without altering ligand affinity.

The L-lysine salt formulation is critical for research and clinical application. While the free acid form of Reparixin is highly lipophilic and poorly soluble in aqueous media, the L-lysine salt significantly enhances solubility (approx. 2.15 mg/mL in water) and bioavailability, enabling precise intravenous (IV) dosing and consistent in vitro concentrations without the confounding effects of high DMSO concentrations.

This guide details the mechanistic impact of Reparixin L-lysine on neutrophil migration (chemotaxis) and activation (ROS production, NETosis), providing validated protocols for assessing these endpoints in a drug development context.

Mechanistic Foundations: Allosteric Inhibition of CXCR1/2[5][6][7][8]

Receptor Selectivity and Binding

Reparixin demonstrates high selectivity for CXCR1 (


 nM) and moderate affinity for CXCR2  (

nM).[5][6][7] Both receptors are G-protein coupled receptors (GPCRs) essential for neutrophil recruitment.
  • CXCR1: Primarily mediates respiratory burst (ROS), cytotoxicity, and firm adhesion.

  • CXCR2: primarily mediates the initial phases of chemotaxis and mobilization from bone marrow.

By targeting the intracellular/transmembrane allosteric site, Reparixin dampens the "stop" and "kill" signals associated with hyper-inflammation (e.g., Ischemia-Reperfusion Injury, Cytokine Storm) while preserving basal immune surveillance.

Signaling Pathway Blockade

Upon CXCL8 binding, an uninhibited CXCR1 undergoes a conformational change, releasing the


 subunit to inhibit adenylyl cyclase and the 

subunits to activate PI3K

and PLC

. Reparixin freezes the receptor, preventing this cascade.

Key Pathway Impacts:

  • Inhibition of PI3K/Akt: Reduces actin polymerization required for migration.

  • Inhibition of PLC

    
    /PKC:  Blocks the calcium flux necessary for granule release and NADPH oxidase activation (ROS).
    
  • Inhibition of NETosis: Prevents the chromatin decondensation and expulsion of Neutrophil Extracellular Traps (NETs).

Visualization: Molecular Mechanism & Signaling Pathway

Reparixin_Mechanism Figure 1: Allosteric Inhibition of CXCR1/2 Signaling by Reparixin cluster_extra Extracellular Space cluster_membrane Cell Membrane cluster_intra Intracellular Signaling CXCL8 CXCL8 (IL-8) Ligand CXCR1 CXCR1 Receptor (Transmembrane) CXCL8->CXCR1 Binds G_Protein G-Protein (Gαi/Gβγ) Coupling CXCR1->G_Protein Activates Reparixin Reparixin L-lysine (Allosteric Inhibitor) Reparixin->CXCR1 Locks Conformation (Inhibition) Reparixin->G_Protein Prevents Activation PI3K PI3K / Akt Pathway G_Protein->PI3K Signaling PLC PLCβ / Calcium Flux G_Protein->PLC Signaling Actin Actin Polymerization (Migration) PI3K->Actin Promotes ROS NADPH Oxidase (ROS Production) PLC->ROS Triggers NETs Chromatin Decondensation (NETosis) PLC->NETs Induces

Caption: Reparixin binds allosterically to CXCR1, preventing G-protein coupling despite ligand binding, thereby halting migration and activation cascades.[1][8][6][7][9]

Impact on Neutrophil Physiology[2][5][9][10][11]

Chemotaxis (Migration)

Reparixin L-lysine effectively inhibits directional migration toward CXCL8 gradients. In Transwell assays, this inhibition is dose-dependent.

  • Clinical Relevance: In Ischemia-Reperfusion Injury (IRI), preventing neutrophil infiltration into the reperfused tissue (e.g., kidney, liver) reduces secondary tissue damage and preserves graft function.

Activation (ROS & NETosis)

Beyond simple movement, Reparixin dampens the "warhead" of the neutrophil.

  • ROS: By blocking the calcium signaling required for NADPH oxidase assembly, Reparixin reduces the release of superoxide anions, protecting endothelial cells from oxidative stress.

  • NETosis: Neutrophil Extracellular Traps (NETs) are webs of DNA and enzymes released during severe inflammation (e.g., Sepsis, COVID-19). Reparixin has been shown to reduce NETosis induced by serum from septic patients, likely by blocking the autocrine/paracrine feedback loop of IL-8.

Experimental Protocols & Validation

Self-Validating Systems for Research Applications

Protocol 1: High-Throughput Neutrophil Chemotaxis Assay

Objective: Determine


 of Reparixin L-lysine on human neutrophil migration.

Materials:

  • Fresh human PMNs (Polymorphonuclear cells) isolated via density gradient centrifugation.

  • Chemoattractant: Recombinant Human CXCL8 (IL-8) [10 nM final].

  • Inhibitor: Reparixin L-lysine salt (dissolved in PBS/media, not DMSO to avoid solvent effects).

  • Chamber: 96-well Transwell system (3.0 - 5.0 µm pore size).

Workflow:

  • Preparation: Resuspend PMNs at

    
     cells/mL in HBSS + 0.1% BSA.
    
  • Pre-incubation (Critical Step): Incubate PMNs with varying concentrations of Reparixin L-lysine (0.1 nM – 1000 nM) for 20 minutes at 37°C. Causality: This allows the allosteric inhibitor to occupy the transmembrane pocket before ligand exposure.

  • Loading:

    • Lower Chamber: 10 nM CXCL8 + corresponding Reparixin concentration.

    • Upper Chamber: Pre-treated PMNs.[10]

  • Migration: Incubate for 45–60 minutes at 37°C / 5%

    
    .
    
  • Quantification: Remove upper chamber. Quantify cells in lower chamber using ATP-luminescence (e.g., CellTiter-Glo) or flow cytometry.

  • Validation:

    • Positive Control: CXCL8 alone (Max migration).

    • Negative Control: Buffer alone (Random motility).

    • Vehicle Control: Media matched to Reparixin solvent.

Protocol 2: Assessment of ROS Production

Objective: Measure inhibition of oxidative burst.

Workflow:

  • Probe Loading: Load PMNs with Dihydrorhodamine 123 (DHR 123) or DCFDA (5 µM) for 15 mins.

  • Inhibition: Add Reparixin L-lysine (100 nM) for 20 mins.

  • Stimulation: Add CXCL8 (50 nM) or fMLP (positive control).

  • Readout: Measure fluorescence via Flow Cytometry over 30 minutes.

  • Data Output: Calculate Mean Fluorescence Intensity (MFI). Reparixin should significantly blunt the slope of the fluorescence increase compared to CXCL8 alone.

Visualization: Experimental Workflow

Experimental_Workflow Figure 2: Validated Workflow for Reparixin Chemotaxis Assessment Isolate 1. PMN Isolation (Density Gradient) PreTreat 2. Pre-Treatment Reparixin L-lysine (20 min @ 37°C) Isolate->PreTreat Fresh Cells Assembly 3. Chamber Assembly Upper: PMNs Lower: CXCL8 + Reparixin PreTreat->Assembly Equilibrium Reached Incubate 4. Migration (45 min) Assembly->Incubate Gradient Established Readout 5. Quantification (ATP / Flow Cytometry) Incubate->Readout Migrated Cells

Caption: Step-by-step workflow for assessing Reparixin efficacy. Pre-treatment is essential for allosteric binding equilibrium.

Data Summary & Therapeutic Implications[6][7][9][13]

The following table summarizes key quantitative data derived from preclinical and clinical observations regarding Reparixin L-lysine.

ParameterValue / OutcomeContext
Target CXCR1 (

nM)
High affinity inhibition [1].[7]
Selectivity CXCR1 > CXCR2 (

nM)
Preferential blockade of cytotoxicity over mobilization [1].
Solubility ~2.15 mg/mL (Water)L-lysine salt enables IV formulation [2].
Bioavailability High (IV), Rapid distributionRapid onset for acute IRI treatment.
Clinical Indication Ischemia-Reperfusion InjuryReduced PMN infiltration in kidney/liver transplant [3].
Oncology CSC DepletionReduces Breast Cancer Stem Cells (CXCR1+) [4].
Sepsis/COVID NETosis ReductionInhibits serum-induced NET formation [5].
Therapeutic Translation
  • Transplantation: In Phase 2/3 trials (e.g., for pancreatic islet or kidney transplant), Reparixin L-lysine is administered as a continuous IV infusion starting prior to reperfusion. This timing is crucial to have the inhibitor present before the chemokine surge occurs upon blood flow restoration.

  • Oncology: Reparixin targets the CXCR1/IL-8 axis which maintains the "stemness" of Cancer Stem Cells (CSCs). Combination with chemotherapy (e.g., Paclitaxel) has shown ability to reduce metastasis and tumor recurrence in breast cancer models.

References

  • Bertini, R. et al. (2004).[4] Noncompetitive allosteric inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2: prevention of reperfusion injury.[2][3][4][5][6][11] PNAS.

  • Tocris Bioscience. Reparixin L-lysine salt Product Information.

  • ClinicalTrials.gov. Efficacy and Safety of Reparixin in Pancreatic Islet Transplantation.

  • Ginestier, C. et al. (2010). CXCR1 blockade selectively targets human breast cancer stem cells in vitro and in xenografts.[2][3] Journal of Clinical Investigation.

  • Kilic, A. et al. (2023).[12] NETosis Induced by Serum of Patients with COVID-19 is Reduced with Reparixin. bioRxiv.

Sources

Foundational

Technical Whitepaper: Reparixin L-lysine in Ischemia-Reperfusion Injury

Executive Summary Ischemia-Reperfusion (I/R) injury represents a paradoxical challenge in critical care and transplantation medicine: the restoration of blood flow, while necessary for tissue survival, triggers a cascade...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ischemia-Reperfusion (I/R) injury represents a paradoxical challenge in critical care and transplantation medicine: the restoration of blood flow, while necessary for tissue survival, triggers a cascade of inflammatory damage often exceeding the initial ischemic insult. Central to this pathology is the rapid recruitment of polymorphonuclear neutrophils (PMNs) driven by the CXCL8 (IL-8) signaling axis.

Reparixin L-lysine , a potent, non-competitive allosteric inhibitor of CXCR1 and CXCR2 receptors, has emerged as a critical tool for interrupting this inflammatory loop.[1] Unlike general anti-inflammatories, Reparixin specifically targets the chemotactic migration of neutrophils without compromising their bacterial killing capacity. This guide provides a technical deep-dive into the mechanistic rationale, pharmacological advantages of the L-lysine salt formulation, and validated experimental protocols for deploying Reparixin in preclinical I/R models.

Mechanistic Foundation: The CXCL8-CXCR1/2 Axis

The causality of I/R injury is deeply rooted in the "sterile inflammation" response. Upon reperfusion, necrotic cells release Damage-Associated Molecular Patterns (DAMPs), stimulating resident macrophages (e.g., Kupffer cells in the liver) to secrete CXC chemokines, primarily CXCL8 (IL-8) in humans or CXCL1/CXCL2 (KC/MIP-2) in rodents.

These ligands bind to G-protein-coupled receptors CXCR1 and CXCR2 on circulating neutrophils.[1][2]

  • CXCR1: Primarily mediates respiratory burst and cytotoxicity.

  • CXCR2: Primarily mediates chemotaxis and recruitment.

Reparixin Mechanism: Reparixin functions as a non-competitive allosteric antagonist .[1] It binds to a transmembrane site distinct from the ligand-binding pocket, locking the receptor in an inactive conformation. This prevents G-protein coupling and downstream signaling (calcium mobilization, PI3K/Akt activation) regardless of the local chemokine concentration.

Visualization: The Allosteric Blockade

The following diagram illustrates the interruption of the inflammatory cascade by Reparixin.

G cluster_0 Extracellular Space cluster_1 Neutrophil Membrane cluster_2 Intracellular Signaling CXCL8 CXCL8 / CXCL1 (Chemokines) CXCR CXCR1 / CXCR2 (GPCRs) CXCL8->CXCR Ligand Binding GProtein G-Protein Activation CXCR->GProtein Activation Reparixin Reparixin L-lysine (Allosteric Inhibitor) Reparixin->CXCR Allosteric Blockade (Locks Inactive State) Signaling Ca2+ Flux & PI3K/Akt Pathway GProtein->Signaling Response Chemotaxis & ROS Production Signaling->Response

Figure 1: Mechanism of Action. Reparixin prevents the conformational change required for G-protein coupling, effectively silencing the receptor despite high ligand presence.

Pharmacology: Why L-lysine Salt?

In early research, Reparixin was utilized as a free acid. However, the L-lysine salt formulation (Reparixin L-lysine) was developed to overcome critical solubility and bioavailability limitations, making it the standard for parenteral administration in I/R models.

Comparative Physicochemical Properties
FeatureReparixin (Free Acid)Reparixin L-lysine SaltImpact on Research
Solubility (Water) Low (< 1 mg/mL)High (≥ 16.67 mg/mL) Allows for high-dose IV/SC bolus without precipitation.
pH Stability Unstable in acidic pHBuffered capacityPhysiological compatibility reduces injection site irritation.
Bioavailability Variable (oral)>99% (IV) Consistent plasma exposure for reproducible I/R data.
Half-life (t1/2) ~0.5 h (Rat)~0.5 h (Rat)Requires continuous infusion or frequent dosing in rodents.

Technical Note: For in vitro studies, the salt form dissolves readily in media or saline. For in vivo rodent studies, the rapid clearance (t1/2 ~30 mins) necessitates either continuous infusion (osmotic pumps) or bolus doses timed precisely 15 minutes prior to reperfusion.

Preclinical Efficacy: Evidence by Organ System[5]

Reparixin L-lysine has demonstrated efficacy across multiple organ systems by mitigating the "second hit" of reperfusion injury.

Table 1: Summary of Key Preclinical Data
Organ ModelSpeciesProtocolKey OutcomesReference
Liver Mouse15 mg/kg s.c. daily for 7 days post-injuryReduced ALT/AST (-60%); Decreased MPO+ cells; Preserved tissue architecture.
Kidney Rat5 mg/kg/h i.v. infusionPrevention of delayed graft function (DGF); Reduced tubular necrosis.
Heart Rat10 mg/kg bolus pre-reperfusionReduced infarct size; Decreased arrhythmias; Lower neutrophil infiltration.
Brain Mouse15 mg/kg i.p.Attenuated secondary degeneration; Reduced oligodendrocyte apoptosis.[1]

Experimental Protocol: Murine Hepatic I/R Model

This section outlines a validated "Gold Standard" protocol for evaluating Reparixin L-lysine in a partial hepatic ischemia model (70% ischemia). This model is preferred due to its reproducibility and clinical relevance to liver resection/transplantation.

Materials
  • Compound: Reparixin L-lysine salt (dissolved in sterile saline).

  • Dose: 15 mg/kg (Subcutaneous or IV).

  • Subjects: C57BL/6 mice (Male, 8-10 weeks).

  • Anesthesia: Isoflurane (2% induction, 1.5% maintenance).

Step-by-Step Workflow
  • Preparation:

    • Acclimatize mice for 7 days.[1]

    • Prepare Reparixin stock solution (freshly prepared in 0.9% NaCl).

  • Surgical Induction (Ischemia):

    • Perform midline laparotomy.

    • Isolate the portal triad supplying the median and left lateral lobes (approx. 70% of liver mass).

    • Apply an atraumatic microvascular clamp. Start Timer.

    • Verification: Ischemic lobes must turn pale immediately.

  • Ischemic Phase (60 Minutes):

    • Cover abdomen with moist gauze to prevent desiccation.

    • Maintain body temperature at 37°C using a heating pad.

  • Drug Administration (The Critical Window):

    • Time: T = 45 minutes (15 minutes prior to clamp removal).

    • Action: Administer Reparixin L-lysine (15 mg/kg) or Vehicle (Saline) via S.C. or I.V. injection.

    • Rationale: Ensures peak plasma concentration coincides with the initial reperfusion surge.

  • Reperfusion:

    • Time: T = 60 minutes.

    • Remove clamp.

    • Verification: Lobes should regain red color within 1-2 minutes ("reactive hyperemia").

    • Close abdomen (suture muscle, staple skin).

  • Recovery & Sampling:

    • Allow reperfusion for 6 to 24 hours (depending on endpoint).

    • Sacrifice: Cardiac puncture for blood (ALT/AST analysis) and tissue harvest (Histology/MPO assay).

Visualization: Experimental Timeline

The following diagram maps the critical timing of the Reparixin intervention relative to the injury phases.

Workflow cluster_mech Physiological State Start T=0 min Ischemia Start Treatment T=45 min Reparixin Dosing (15 mg/kg) Start->Treatment Ischemic Phase Desc1 Hypoxia ATP Depletion Reperfusion T=60 min Clamp Removal Treatment->Reperfusion 15 min Absorption Analysis T=6-24 hrs Tissue Harvest Reperfusion->Analysis Reperfusion Injury Phase Desc2 Neutrophil Influx Surge

Figure 2: Experimental Timeline. The administration of Reparixin is timed to ensure receptor blockade is active exactly when blood flow is restored, preventing the initial wave of neutrophil adhesion.

References

  • Moriconi, A., et al. (2007).[1] "Design of noncompetitive interleukin-8 inhibitors acting on CXCR1 and CXCR2." Journal of Medicinal Chemistry.

  • Cugini, D., et al. (2005).[3] "Inhibition of the chemokine receptor CXCR2 prevents kidney graft function deterioration due to ischemia/reperfusion."[4][3] Kidney International.

  • Bertini, R., et al. (2004).[4] "Noncompetitive allosteric inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2: prevention of reperfusion injury." Proceedings of the National Academy of Sciences.

  • Sousa, L.F., et al. (2013). "Blockade of CXCR1/2 chemokine receptors protects against brain damage in ischemic stroke in mice." Clinics (Sao Paulo).[1]

  • Garau, A., et al. (2006). "Beneficial effect of Reparixin in a rat model of ischemia-reperfusion injury." European Journal of Pharmacology.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Reparixin L-lysine in Mouse Models of Inflammation

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Targeting Neutrophil-Driven Inflammation with Reparixin L-lysine Reparixin L-lysine is a potent and sel...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Neutrophil-Driven Inflammation with Reparixin L-lysine

Reparixin L-lysine is a potent and selective non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. These receptors, and their cognate ELR+ CXC chemokine ligands (such as IL-8 in humans and its functional homologs CXCL1/KC and CXCL2/MIP-2 in mice), are pivotal in the recruitment and activation of neutrophils.[1][2] In a multitude of inflammatory conditions, the dysregulation of the CXCR1/2 axis leads to excessive neutrophil infiltration, resulting in tissue damage and exacerbation of the inflammatory response.[3][4] Reparixin, by binding to an allosteric site on CXCR1 and CXCR2, prevents the conformational changes necessary for receptor activation and downstream signaling, thereby impeding neutrophil chemotaxis and activation. This targeted mechanism of action makes Reparixin L-lysine a valuable tool for investigating the role of neutrophil-mediated inflammation in a variety of preclinical mouse models.

These application notes provide a comprehensive guide to the use of Reparixin L-lysine in murine models of inflammation, offering insights into its mechanism of action, detailed dosage and administration protocols, and practical guidance for experimental design.

Mechanism of Action: Allosteric Inhibition of CXCR1/2 Signaling

Reparixin L-lysine functions as a non-competitive allosteric inhibitor of CXCR1 and CXCR2. Unlike competitive antagonists that bind to the same site as the natural ligand, Reparixin binds to a distinct site on the receptor. This binding event induces a conformational change that locks the receptor in an inactive state, preventing G-protein coupling and subsequent downstream signaling, even in the presence of high concentrations of chemokines. The primary consequence of CXCR1/2 inhibition by Reparixin is the suppression of neutrophil chemotaxis and activation.[2] This includes the inhibition of cellular processes such as migration towards a chemoattractant gradient, degranulation, and the production of reactive oxygen species (ROS).[2][5]

The downstream signaling cascade initiated by CXCR1/2 activation is complex and involves multiple pathways critical for neutrophil function. Upon chemokine binding, CXCR1/2 activates heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits.[5] These subunits then trigger a cascade of intracellular events, including the activation of Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K), and the Ras/Mitogen-Activated Protein Kinase (MAPK) pathway.[1][5][6] Reparixin's allosteric inhibition effectively blocks these downstream signaling events, providing a powerful tool to dissect the role of CXCR1/2-mediated signaling in inflammatory pathologies.

CXCR1_2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokines CXCL1, CXCL2 (Mouse) CXCR1_2 CXCR1/2 Receptor Chemokines->CXCR1_2 Binds G_Protein Gαβγ CXCR1_2->G_Protein Activates Reparixin Reparixin L-lysine Reparixin->CXCR1_2 Allosteric Inhibition PLC Phospholipase C (PLC) G_Protein->PLC Activates PI3K PI3K G_Protein->PI3K Activates MAPK Ras/MAPK Pathway G_Protein->MAPK Activates Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Leads to Akt Akt PI3K->Akt Activates ERK_p38 ERK, p38 MAPK->ERK_p38 Activates Cellular_Response Neutrophil Chemotaxis, Activation, Degranulation Ca_Mobilization->Cellular_Response Akt->Cellular_Response ERK_p38->Cellular_Response

Figure 1: Simplified CXCR1/2 signaling pathway and the inhibitory action of Reparixin L-lysine.

Dosage and Administration in Mouse Models of Inflammation

The optimal dosage and administration route of Reparixin L-lysine can vary depending on the specific mouse model of inflammation and the desired therapeutic window. The following table summarizes dosages and administration methods reported in peer-reviewed literature for various models.

Inflammation ModelMouse StrainDosageAdministration RouteReference
Spinal Cord Injury Not Specified15 mg/kg/dayIntraperitoneal (i.p.)[7]
10 mg/kg/daySubcutaneous (s.c.) via osmotic pump[7]
Acute Lung Injury (LPS-induced) C57BL/615 µg/g (15 mg/kg)Intraperitoneal (i.p.)[6][8]
Ischemia-Reperfusion Injury (Liver) Not Specified3, 15, or 30 mg/kgIntravenous (i.v.) and Subcutaneous (s.c.)[9]
Myelofibrosis Gata1low7.5 mg/h/kgSubcutaneous (s.c.) via osmotic pump[10]

Note: It is crucial to perform dose-response studies for each new experimental model to determine the optimal effective dose.

Experimental Protocols

Protocol 1: Preparation and Administration of Reparixin L-lysine for Intraperitoneal (i.p.) Injection

This protocol is suitable for studies requiring acute or intermittent administration of Reparixin L-lysine.

Materials:

  • Reparixin L-lysine salt (powder)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Calculation of Required Amount: Calculate the total amount of Reparixin L-lysine needed based on the number of mice, their average weight, the desired dose (e.g., 15 mg/kg), and the injection volume (typically 100-200 µL for a 25g mouse).

  • Reconstitution:

    • Aseptically weigh the required amount of Reparixin L-lysine powder.

    • Dissolve the powder in a sufficient volume of sterile saline to achieve the desired final concentration. For example, to prepare a 1.5 mg/mL solution for a 15 mg/kg dose with an injection volume of 10 µL/g (10 mL/kg), dissolve 1.5 mg of Reparixin L-lysine in 1 mL of sterile saline.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) and sonication can aid in dissolution if necessary.[9]

  • Administration:

    • Gently restrain the mouse.

    • Perform the intraperitoneal injection into the lower right or left quadrant of the abdomen, being careful to avoid the bladder and internal organs.

    • The injection volume should be adjusted based on the individual mouse's weight.

Self-Validation:

  • Solubility Check: Ensure the solution is clear and free of particulates before injection.

  • Dose Accuracy: Use a calibrated balance and pipette for accurate preparation.

  • Control Group: Always include a vehicle control group (sterile saline) in your experimental design.

Protocol 2: Preparation and Administration of Reparixin L-lysine via Subcutaneous Osmotic Pumps

This protocol is ideal for studies requiring continuous and long-term administration of Reparixin L-lysine, providing stable plasma concentrations.

Materials:

  • Reparixin L-lysine salt (powder)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • ALZET® osmotic pumps (select a model with the appropriate reservoir volume and delivery rate for your study duration and dosage)

  • Sterile filling tubes (provided with the pumps)

  • Sterile syringes

  • Surgical instruments for subcutaneous implantation (scissors, forceps, wound clips or sutures)

  • Anesthetic and analgesic agents

  • Betadine and 70% ethanol for surgical site preparation

Procedure:

  • Pump Preparation:

    • Calculate the concentration of the Reparixin L-lysine solution needed to achieve the desired daily dose based on the pump's flow rate. For example, for a 10 mg/kg/day dose in a 25g mouse using an ALZET® pump with a flow rate of 0.25 µL/hr, the required concentration would be: (10 mg/kg/day * 0.025 kg) / (0.25 µL/hr * 24 hr/day) = 0.25 mg / 6 µL = 41.67 mg/mL.

    • Prepare the Reparixin L-lysine solution in sterile saline as described in Protocol 1.

    • Fill the osmotic pumps with the prepared solution according to the manufacturer's instructions, ensuring no air bubbles are trapped inside.[11]

  • Surgical Implantation:

    • Anesthetize the mouse using an approved protocol.

    • Shave the fur from the dorsal mid-scapular region.[8][12]

    • Disinfect the surgical site with betadine and 70% ethanol.[13]

    • Make a small incision in the skin.[12]

    • Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the pump.[8][12]

    • Insert the filled osmotic pump into the pocket, with the delivery portal pointing away from the incision.[14]

    • Close the incision with wound clips or sutures.[14]

    • Administer post-operative analgesia as per your institution's guidelines.

    • Monitor the mouse for recovery and signs of infection.

Self-Validation:

  • Pump Priming: For immediate delivery, prime the pumps in sterile saline at 37°C for at least 4-6 hours before implantation, as recommended by the manufacturer.

  • Surgical Asepsis: Maintain a sterile surgical field to prevent infection.

  • Animal Welfare: Closely monitor the animals post-surgery for any signs of distress or complications.

  • Control Group: Implant a separate group of mice with osmotic pumps filled with sterile saline as a vehicle control.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Animal_Acclimation Animal Acclimation & Grouping Reparixin_Prep Reparixin L-lysine Solution Preparation Animal_Acclimation->Reparixin_Prep Pump_Filling Osmotic Pump Filling (if applicable) Reparixin_Prep->Pump_Filling Inflammation_Induction Induction of Inflammation Model Reparixin_Prep->Inflammation_Induction Pump_Filling->Inflammation_Induction Reparixin_Admin Reparixin Administration (i.p. or s.c. pump) Inflammation_Induction->Reparixin_Admin Monitoring Animal Monitoring Reparixin_Admin->Monitoring Sample_Collection Sample Collection (Blood, Tissue) Monitoring->Sample_Collection Inflammation_Assessment Assessment of Inflammatory Markers Sample_Collection->Inflammation_Assessment Data_Analysis Data Analysis & Interpretation Inflammation_Assessment->Data_Analysis

Figure 2: General experimental workflow for in vivo studies using Reparixin L-lysine in mouse models of inflammation.

References

  • Gorio A, Madaschi L, Zadra G, et al. Reparixin, an inhibitor of CXCR2 function, attenuates inflammatory responses and promotes recovery of function after traumatic lesion to the spinal cord. J Pharmacol Exp Ther. 2007;322(3):973-981. [Link]

  • Kim S, Yang L, Kim S, et al. Preparation and Implantation of Alzet Pumps (Osmotic Pumps). protocols.io. 2017. [Link]

  • ALZET Osmotic Pumps. Implantation & Explantation. [Link]

  • Daugherty A. preparation and implantation alzet osmotic pumps (sop-9). [Link]

  • Migliaccio AR, Martelli F, Verachi P, et al. The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice. Front Oncol. 2022;12:853484. [Link]

  • Zarbock A, Allegonda G, Ley K. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice. Br J Pharmacol. 2008;155(3):357-364. [Link]

  • Liu M, Yao M, Li Y, et al. The CXCL8-CXCR1/2 pathways in cancer. Cytokine Growth Factor Rev. 2016;31:61-71. [Link]

  • de la Fuente H, Takei H, Lira SA. Therapeutic inhibition of CXCR1/2: where do we stand? Pharmacol Ther. 2023;249:108489. [Link]

  • ResearchGate. The signaling pathways of CXCL1/CXCL8 – CXCR2 axis. [Link]

  • Viola A, Sarukhan A. Multiple Roles for Chemokines in Neutrophil Biology. Front Immunol. 2020;11:1248. [Link]

  • Creative Diagnostics. CXCR Signaling Pathway. [Link]

  • Reutershan J. Chemokine CXCL1-Mediated Neutrophil Trafficking in the Lung: Role of CXCR2 Activation. J Innate Immun. 2015;7(5):457-466. [Link]

  • Han Z, Hong Z, Wu K, et al. Roles of the CXCL8-CXCR1/2 Axis in Cancer. Encyclopedia. 2022;2(1):159-173. [Link]

  • Chemsrc. Reparixin L-lysine salt. [Link]

  • Han Z, Hong Z, Wu K, et al. Roles of the CXCL8-CXCR1/2 Axis in the Tumor Microenvironment and Immunotherapy. Molecules. 2022;27(1):137. [Link]

  • Koltsova EK, Ley K. A narrative review of chemokine receptors CXCR1 and CXCR2 and their role in acute respiratory distress syndrome. J Thorac Dis. 2024;16(2):1359-1372. [Link]

  • Tavares LP, Pinho V, Souza-Almeida G, et al. CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice. Front Immunol. 2017;8:1369. [Link]

Sources

Application

Technical Protocol: Solubilization and Handling of Reparixin L-Lysine Salt for In Vitro CXCR1/2 Inhibition

[1] Abstract & Scientific Rationale Reparixin (Repertaxin) is a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3][4][5][6] While the free acid form of Reparixin exhibits poor aqueo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scientific Rationale

Reparixin (Repertaxin) is a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3][4][5][6] While the free acid form of Reparixin exhibits poor aqueous solubility, the L-lysine salt formulation is engineered to significantly enhance hydrophilicity, making it the preferred choice for in vitro and in vivo administration.

This protocol addresses a common failure point in chemokine research: the improper solubilization of allosteric inhibitors, which can lead to micro-precipitation, inconsistent IC50 values, and solvent-induced cytotoxicity. Unlike competitive antagonists, Reparixin locks the receptor in an inactive conformation; therefore, maintaining the compound in a stable, soluble state is critical for accurate pharmacodynamics.

Physicochemical Profile

PropertySpecification
Compound Name Reparixin L-lysine salt
Synonyms Repertaxin L-lysine; DF 1681Y
CAS Number 266359-93-7
Molecular Weight 429.57 g/mol
Molecular Formula C₂₀H₃₅N₃O₅S
Appearance White to off-white crystalline solid
Target CXCR1 (IC₅₀ ~1 nM), CXCR2 (IC₅₀ ~400 nM)

Critical Solubility Analysis

The choice of solvent dictates the stability and maximum concentration of your stock solution. While the L-lysine moiety confers water solubility, DMSO remains the gold standard for long-term storage due to its prevention of hydrolysis and microbial growth.

Solvent Compatibility Matrix
SolventMax SolubilityStability (Stock)Recommendation
DMSO ~90–100 mg/mL>6 months at -20°CPrimary Choice. Ideal for creating high-concentration master stocks (e.g., 50 mM).
Water (ddH₂O) ~90–100 mg/mL<24 hours at 4°CSecondary Choice. Use only for immediate use or if cells are hypersensitive to DMSO. Requires 0.22 µm filtration.[7]
PBS (pH 7.2) ~10 mg/mL<24 hoursAvoid for Stock. Ionic strength may reduce solubility limit compared to pure water. Use only for final dilution.
Ethanol Slightly SolubleLowNot Recommended. Poor solubility profile compared to DMSO.

Expert Insight: Although vendors report water solubility up to 90 mg/mL, practical experience suggests keeping aqueous stocks below 20 mM to prevent precipitation upon storage. For robust assays, prepare a 50 mM stock in DMSO .

Preparation Protocol

Materials Required[1][2][4][5][8][9][10][11][12][13]
  • Reparixin L-lysine salt (Solid)[7][1][3]

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (≥99.9%)

  • Sterile ddH₂O (if avoiding DMSO)

  • Vortex mixer

  • Sonicator bath (optional but recommended)[4]

  • Amber glass vials (for storage)

Method A: DMSO Stock Solution (Recommended)

Target Concentration: 50 mM

  • Calculate Mass/Volume: To prepare 1 mL of a 50 mM stock solution, weigh 21.48 mg of Reparixin L-lysine.

    • Formula:

      
      
      
    • Calculation:

      
      
      
  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the powder.

  • Homogenization: Vortex vigorously for 30 seconds. If the solution is not perfectly clear, sonicate in a water bath at room temperature for 5 minutes.

    • Note: The solution should be colorless and free of particulates.

  • Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) in amber vials to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Method B: Aqueous Stock Solution (Alternative)

Target Concentration: 10 mM

  • Dissolution: Dissolve 4.3 mg of Reparixin L-lysine in 1 mL of sterile ddH₂O.

  • Sterilization: Critical Step: Aqueous solutions are prone to contamination. Pass the solution through a 0.22 µm PES or PVDF syringe filter into a sterile tube.

  • Usage: Use immediately. Do not store aqueous stocks for more than 24 hours, as the L-lysine salt can degrade or precipitate due to pH shifts over time.

Experimental Application & Dilution

For cell-based assays (e.g., neutrophil migration, calcium flux), the final concentration typically ranges from 1 nM to 100 nM for specific CXCR1 inhibition, and up to 1-10 µM for dual CXCR1/2 blockade.

Serial Dilution Scheme (Example)

Assumption: Starting with 50 mM DMSO Stock to achieve 100 nM final.

  • Intermediate Dilution (1000x): Dilute 2 µL of 50 mM Stock into 998 µL of culture medium (or PBS).

    • Concentration: 100 µM.

    • DMSO Content: 0.2%.[7]

  • Final Dilution (1:1000): Add 1 µL of the Intermediate Dilution to 1 mL of cell suspension.

    • Final Concentration:100 nM .[7]

    • Final DMSO Content:0.0002% (Negligible cytotoxicity).

Technical Note: Always include a Vehicle Control containing the same percentage of DMSO (e.g., 0.0002%) to normalize baseline cellular activity.

Mechanism of Action Visualization

Reparixin functions as an allosteric inverse agonist. It does not compete directly with CXCL8 (IL-8) for the binding pocket but locks the receptor in an inactive state, preventing G-protein coupling and downstream signaling.[4]

CXCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CXCL8 CXCL8 (IL-8) (Ligand) CXCR1 CXCR1 / CXCR2 (GPCR) CXCL8->CXCR1 Activation Reparixin Reparixin L-lysine (Allosteric Inhibitor) Reparixin->CXCR1 Allosteric Blockade (Locks Inactive State) G_Protein Gαi / Gβγ Dissociation CXCR1->G_Protein Signal Transduction PI3K PI3K / AKT Pathway G_Protein->PI3K PLC PLCβ -> Ca2+ Mobilization G_Protein->PLC Actin Actin Polymerization (Chemotaxis) PI3K->Actin PLC->Actin

Figure 1: Mechanism of Reparixin interference in the CXCL8-CXCR1/2 signaling cascade. Reparixin binds to a transmembrane allosteric site, preventing the conformational change required for G-protein activation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation upon dilution Stock concentration too high or rapid addition to cold buffer.Dilute the DMSO stock into warm (37°C) medium dropwise while vortexing. Ensure final concentration is below solubility limit.
Inconsistent IC50 Degradation of aqueous stock.Do not reuse aqueous stocks. Always prepare fresh from powder or use frozen DMSO aliquots.
Cytotoxicity in Controls High DMSO concentration.Ensure final DMSO concentration is <0.1%. Use the serial dilution method described above.
Loss of Potency Adsorption to plastics.Reparixin is lipophilic (LogP ~4.9). Use low-binding polypropylene tubes and pipette tips. Avoid storing dilute solutions in polystyrene.

References

  • Bertini, R., et al. (2004). Noncompetitive allosteric inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2: Prevention of reperfusion injury.[4] Proceedings of the National Academy of Sciences, 101(32), 11791–11796.[4] Link

  • Moriconi, A., et al. (2007). Design of Noncompetitive Interleukin-8 Inhibitors Acting on CXCR1 and CXCR2.[2][4] Journal of Medicinal Chemistry, 50(17), 3984–4002.[2][4] Link

  • Cayman Chemical. Reparixin (L-lysine salt) Product Information. Link

  • MedChemExpress. Reparixin L-lysine salt Solubility & Stability Data. Link

Sources

Method

Application Note: Optimized In Vivo Delivery of Reparixin L-Lysine in Rat Models

Executive Summary & Mechanistic Rationale Reparixin L-lysine (also known as Repertaxin L-lysine salt) is the water-soluble salt form of Reparixin, a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

Reparixin L-lysine (also known as Repertaxin L-lysine salt) is the water-soluble salt form of Reparixin, a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2 .[1] While the free acid form of Reparixin requires harsh solvents (DMSO/Tween) for solubilization, the L-lysine salt represents a significant advancement for in vivo research due to its superior aqueous solubility and bioavailability.

Scientific Premise: In rat models, Reparixin L-lysine is critical for studying ischemia-reperfusion injury (IRI), inflammation, and cancer stem cell (CSC) dynamics. However, successful application is strictly dependent on understanding its pharmacokinetics (PK):

  • Target: Blockade of CXCL8 (IL-8) interaction with CXCR1/2, preventing neutrophil recruitment and activation.[2][3]

  • PK Challenge: In rats, Reparixin has a remarkably short half-life (

    
     minutes) compared to dogs or humans.
    
  • Implication: Single daily bolus dosing is often insufficient for sustained efficacy. Protocols must utilize frequent dosing or continuous infusion .

DOT Diagram 1: Mechanism of Action & Downstream Effects

Reparixin_MOA Ligand Ligands (CXCL8/IL-8, CXCL1) Receptor CXCR1 / CXCR2 (G-Protein Coupled Receptors) Ligand->Receptor Activates Signaling G-Protein Signaling (PI3K, PLC Activation) Receptor->Signaling Downstream Cascade Reparixin Reparixin L-Lysine (Allosteric Inhibitor) Reparixin->Receptor Allosteric Blockade Reparixin->Signaling Prevents Effect1 Neutrophil Recruitment (Chemotaxis) Signaling->Effect1 Effect2 Inflammatory Cytokines (TNF-α, IL-6) Signaling->Effect2 Effect3 Cancer Stem Cell Self-Renewal Signaling->Effect3

Figure 1: Reparixin L-lysine functions as an allosteric brake on CXCR1/2, halting G-protein signaling cascades responsible for inflammation and metastasis.

Pre-Formulation & Solubility Strategy

Crucial Distinction: Do not confuse Reparixin (Free Acid) with Reparixin L-Lysine (Salt).

  • Free Acid: Hydrophobic. Requires DMSO/PEG.[4] High risk of vehicle toxicity in rats.

  • L-Lysine Salt: Hydrophilic. Dissolves in saline/PBS. Preferred for in vivo use.

Vehicle Selection Matrix
ParameterRecommended SpecificationNotes
Solvent 0.9% Sterile Saline or PBS (pH 7.4) Avoid DMSO if possible to prevent confounding anti-inflammatory effects.
Solubility Limit

mg/mL (in Saline)
Gentle warming (37°C) and sonication (5 mins) may be required for high concentrations.
Stability Prepare Fresh DailyThe salt is stable in powder form (-20°C), but hydrolytic stability in solution decreases over 24h.
pH Adjustment Maintain pH 7.0 - 7.4The L-lysine counter-ion buffers the solution, but verify pH before injection.

Experimental Protocols

Protocol A: Acute Efficacy Study (Ischemia-Reperfusion)

Best for: Short-term models (Liver/Kidney IRI, Acute Lung Injury). Route: Intravenous (IV) followed by Subcutaneous (SC).

Rationale: The IV bolus provides immediate receptor saturation during the critical reperfusion phase, while the SC chaser extends the therapeutic window given the rapid elimination (


).

Step-by-Step:

  • Stock Preparation: Dissolve Reparixin L-lysine in sterile saline to a concentration of 3.0 mg/mL . Sonicate until clear.

  • Anesthesia: Induce anesthesia (e.g., Isoflurane).

  • Surgical Phase (Ischemia): Perform vessel clamping as per specific organ model.

  • Dosing 1 (Loading Dose): 15 minutes prior to reperfusion (clamp removal), administer 15 mg/kg IV via tail vein or penile vein.

    • Calculation: For a 200g rat, dose = 3.0 mg. Volume = 1.0 mL.

  • Reperfusion: Remove clamps.

  • Dosing 2 (Maintenance): 2 hours after reperfusion, administer 15 mg/kg SC in the dorsal flank.

  • Termination: Harvest tissue at 6–24 hours post-reperfusion for MPO (myeloperoxidase) assay.

Protocol B: Chronic Efficacy Study (Oncology/Spinal Cord Injury)

Best for: Long-term inhibition (Days to Weeks). Route: Continuous Subcutaneous Infusion (Osmotic Pumps).

Rationale: Due to the rapid clearance in rats, daily injections result in "sawtooth" plasma levels with long periods of sub-therapeutic exposure. Continuous infusion maintains steady-state plasma levels (


).[5]

Step-by-Step:

  • Pump Selection: Use Alzet® Osmotic Pumps (e.g., Model 2ML1 for 1 week, or 2ML2 for 2 weeks).

  • Concentration Calculation:

    • Target Dose: 10 mg/kg/day .

    • Pump Rate (

      
      ): 
      
      
      
      (example for 2ML1).
    • Rat Weight (

      
      ): 0.25 kg.
      
    • Required Concentration (

      
      ): 
      
      
      
      .
    • Example:

      
       mg/mL.
      
  • Filling: Dissolve Reparixin L-lysine in sterile saline at the calculated concentration. Fill pump under sterile conditions.

  • Priming: Incubate pump in sterile saline at 37°C for 4-6 hours (essential for immediate delivery upon implantation).

  • Implantation:

    • Anesthetize rat.

    • Make a small mid-scapular incision.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert pump, delivery portal first.

    • Close with sutures/staples.

DOT Diagram 2: Experimental Workflow & Decision Tree

Workflow Start Start: Define Study Duration Acute Acute (< 24 Hours) (e.g., Ischemia-Reperfusion) Start->Acute Short Term Chronic Chronic (> 24 Hours) (e.g., Tumor Xenograft) Start->Chronic Long Term IV_Bolus IV Bolus (Tail Vein) 15 mg/kg (Loading Dose) Acute->IV_Bolus Pump_Calc Calculate Pump Conc. Target: 8-10 mg/kg/day Chronic->Pump_Calc SC_Chase SC Injection 15 mg/kg (+2 hrs post-IV) IV_Bolus->SC_Chase Analysis Analysis: - MPO Activity (Neutrophils) - Plasma Cytokines (ELISA) - Histology SC_Chase->Analysis Implant Implant Osmotic Pump (Subcutaneous) Pump_Calc->Implant Implant->Analysis

Figure 2: Decision matrix for selecting the administration route based on the temporal requirements of the rat model.

Quality Control & Validation

To ensure data integrity, the following validation steps are mandatory:

  • Plasma Level Verification (LC-MS/MS):

    • Collect blood samples (Lithium Heparin tubes).

    • Separate plasma immediately (

      
       centrifugation).
      
    • Target: For chronic efficacy, maintain plasma trough levels

      
      .
      
  • Bioactivity Check (In Vitro):

    • Prior to in vivo use, validate the batch by testing inhibition of CXCL8-induced PMN (polymorphonuclear cell) migration in a Boyden chamber assay.

      
       should be 
      
      
      
      nM.[1][2][6][7][8]

References

  • Bertini, R., et al. (2004). Noncompetitive allosteric inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2: prevention of reperfusion injury.[1][6][9] Proceedings of the National Academy of Sciences, 101(32), 11791–11796.[6]

  • Moriconi, A., et al. (2007). Design of noncompetitive interleukin-8 inhibitors acting on CXCR1 and CXCR2.[9] Journal of Medicinal Chemistry, 50(17), 3984-4002.[7][9]

  • TargetMol.

  • MedChemExpress.

    • [9]

  • Ginzburg, E., et al. (2011). Reparixin, an inhibitor of CXCR1 and CXCR2 receptor activation, attenuates blood pressure and hypertension-related mediators expression in spontaneously hypertensive rats. Biological and Pharmaceutical Bulletin.

    • [2]

Sources

Application

Reparixin L-lysine treatment protocol for breast cancer xenograft models

Application Notes & Protocols Topic: Reparixin L-lysine Treatment Protocol for Breast Cancer Xenograft Models Audience: Researchers, scientists, and drug development professionals. Guide to Targeting Breast Cancer Stem C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Reparixin L-lysine Treatment Protocol for Breast Cancer Xenograft Models Audience: Researchers, scientists, and drug development professionals.

Guide to Targeting Breast Cancer Stem Cells in Xenograft Models Using Reparixin L-lysine

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Targeting the CXCL8-CXCR1/2 Axis in Breast Cancer

Breast Cancer Stem Cells (BCSCs) represent a subpopulation of tumor cells with the capacity for self-renewal and differentiation, properties that are believed to drive tumor initiation, metastasis, and resistance to conventional therapies.[1][2][3][4] Standard chemotherapies, while effective at reducing bulk tumor mass, often fail to eradicate BCSCs, leading to disease recurrence.[2][4] A key signaling pathway implicated in the survival and proliferation of BCSCs is the axis formed by the chemokine CXCL8 (also known as Interleukin-8, IL-8) and its receptors, CXCR1 and CXCR2.[5][6]

CXCR1 is selectively expressed on the surface of BCSCs, and its activation by CXCL8—often released by dying tumor cells in response to chemotherapy—shelters these stem-like cells from apoptosis and promotes their self-renewal.[3][7][8] This creates a paradoxical situation where treatment actively promotes the survival of the most resilient and dangerous cancer cells.

Reparixin is a potent, non-competitive allosteric inhibitor of CXCR1 and CXCR2.[1][9][10] It acts by blocking G-protein mediated signal transduction without preventing ligand binding, effectively shutting down the pro-survival signaling cascade.[9] With a significantly higher affinity for CXCR1 (IC₅₀ ≈ 1 nM) compared to CXCR2 (IC₅₀ ≈ 400 nM), Reparixin is an ideal candidate for disrupting the BCSC survival axis.[10][11] Preclinical studies in breast cancer xenograft models have demonstrated that Reparixin can reduce the BCSC population and, when combined with taxane-based chemotherapy, can significantly inhibit both tumor growth and metastatic spread.[1][7][12]

This document provides a comprehensive guide and detailed protocol for utilizing Reparixin L-lysine in preclinical breast cancer xenograft models to investigate its efficacy as a single agent or in combination with standard chemotherapy.

Scientific Principle: Mechanism of Action

The CXCL8-CXCR1/2 signaling axis is a critical mediator of inflammation, neutrophil chemotaxis, and, pertinently, cancer progression. In HER2-negative and triple-negative breast cancer, this pathway is co-opted by BCSCs for survival and propagation.

The process is as follows:

  • Chemotherapy-Induced Signaling: Cytotoxic agents like paclitaxel or docetaxel kill bulk tumor cells, causing them to release inflammatory cytokines, including CXCL8.[7]

  • CXCR1 Activation: CXCL8 binds to CXCR1 receptors highly expressed on the surface of BCSCs (often identified by ALDH+ or CD44+/CD24- markers).[3]

  • Pro-Survival Cascade: This binding event activates downstream signaling pathways, including Akt and Wnt, which promote cell survival, self-renewal, and inhibit apoptosis.[3]

  • Reparixin Intervention: Reparixin, as an allosteric inhibitor, binds to CXCR1 and prevents the conformational change required for G-protein coupling and subsequent signal transduction. This effectively neutralizes the pro-survival signal from CXCL8, rendering the BCSCs more vulnerable to apoptosis.[1][9]

The following diagram illustrates the signaling pathway and Reparixin's point of intervention.

Reparixin_Mechanism_of_Action cluster_BCSC Breast Cancer Stem Cell (BCSC) Chemotherapy Chemotherapy Bulk_Tumor_Cell Bulk_Tumor_Cell Chemotherapy->Bulk_Tumor_Cell Induces Apoptosis CXCL8 CXCL8 (IL-8) Bulk_Tumor_Cell->CXCL8 Releases CXCR1 CXCR1 Receptor CXCL8->CXCR1 Binds G_Protein G-Protein CXCR1->G_Protein Activates Downstream Akt / Wnt Pathways G_Protein->Downstream Outcomes Survival & Self-Renewal (Chemoresistance) Downstream->Outcomes Reparixin Reparixin Reparixin->CXCR1 Allosteric Inhibition (Blocks Activation)

Caption: CXCL8-CXCR1 signaling pathway in BCSCs and Reparixin's inhibitory action.

Materials and Reagents

ItemRecommended Supplier & Cat. No.Notes
Compound
Reparixin L-lysine saltMedChemExpress (HY-15371A)L-lysine salt form is recommended for improved aqueous solubility.[13][14] Store powder at -20°C.[15]
Paclitaxel (or Docetaxel)Sigma-Aldrich (T7402)Or other appropriate clinical-grade supplier. Prepare according to established protocols.
Cell Lines
MDA-MB-231, SUM149, etc.ATCCCell lines known to have a distinct BCSC population (e.g., triple-negative breast cancer lines). Authenticate before use.
Animals
NOD/SCID or NSG MiceThe Jackson LaboratoryFemale, 6-8 weeks old. Highly immunodeficient mice are required for human xenografts.
Reagents & Consumables
Matrigel® Basement Membrane MatrixCorning (354234)For co-injection with tumor cells to support initial tumor take and growth.
Sterile Saline (0.9% NaCl)Major suppliersFor vehicle control and drug formulation.
Dimethyl Sulfoxide (DMSO)Sigma-Aldrich (D8418)For preparing stock solutions of Reparixin.[15]
PEG300, Tween 80Sigma-AldrichFor creating stable in vivo formulations if required.[15]
CalipersMajor suppliersFor tumor volume measurement.
Syringes and NeedlesMajor suppliersAppropriate gauges for subcutaneous/intraperitoneal injections and oral gavage.

Experimental Design & Workflow

A robust experimental design is critical for evaluating the efficacy of Reparixin. The following workflow and treatment group structure provides a comprehensive approach.

Xenograft_Workflow A 1. Cell Culture (e.g., MDA-MB-231) B 2. Cell Harvest & Prep (Resuspend in PBS/Matrigel) A->B C 3. Tumor Implantation (Subcutaneous in flank of NOD/SCID mouse) B->C D 4. Tumor Growth Monitoring (Wait until tumors reach ~100-150 mm³) C->D E 5. Animal Randomization (Divide into treatment groups) D->E F 6. Treatment Administration (As per protocol, e.g., 28 days) E->F G 7. Monitor Tumor Volume & Body Weight (2-3 times per week) F->G H 8. Study Endpoint (Tumor volume limit or time) G->H I 9. Tissue Harvest (Tumor, lungs, liver for analysis) H->I J 10. Endpoint Analysis (Tumor weight, IHC, Flow Cytometry for BCSCs) I->J

Caption: Standard experimental workflow for a breast cancer xenograft study.

Recommended Treatment Groups

To assess Reparixin's efficacy both as a monotherapy and in combination, a four-arm study is recommended (n=8-10 mice per group).

GroupTreatment ArmVehicle/Drug 1Drug 2Rationale
1 Vehicle ControlVehicle (e.g., Sterile Saline)Vehicle for Chemo (e.g., Cremophor EL/Ethanol)Establishes baseline tumor growth.
2 Chemotherapy MonotherapyVehicle for ReparixinPaclitaxel (e.g., 10 mg/kg, weekly)Standard-of-care comparator; assesses bulk tumor reduction.
3 Reparixin MonotherapyReparixin (e.g., 15-30 mg/kg, daily or BID)Vehicle for ChemoEvaluates the single-agent effect on BCSCs and tumor growth.
4 Combination TherapyReparixin (e.g., 15-30 mg/kg, daily or BID)Paclitaxel (e.g., 10 mg/kg, weekly)Tests for synergistic or additive effects, the primary hypothesis.[7]

Detailed Protocols

Preparation of Reparixin L-lysine for In Vivo Administration

Causality: Reparixin L-lysine salt is used to enhance solubility in aqueous solutions.[13][14] However, for intraperitoneal (IP) or oral gavage (PO) administration, ensuring stability and bioavailability is key. Direct formulation in sterile saline is often possible.[9]

  • Calculate Required Amount: Based on the mean body weight of the mice (e.g., 20g) and the desired dose (e.g., 20 mg/kg), calculate the total mass of Reparixin L-lysine needed per dosing session.

    • Example: 20 mg/kg in a 20g (0.02 kg) mouse requires 0.4 mg of drug per mouse. For a group of 10 mice, this is 4 mg. Prepare a slight excess (e.g., for 11 mice).

  • Reconstitution:

    • Primary Method (Saline): Weigh the required amount of Reparixin L-lysine salt powder in a sterile microcentrifuge tube. Add the calculated volume of sterile 0.9% saline to achieve the final desired concentration (e.g., 2 mg/mL for a 10 mL/kg injection volume).

    • Solubilization: Vortex thoroughly. Gentle warming (to 37°C) and/or brief sonication can aid dissolution if needed.[15][16] The solution should be clear.

    • Alternative Method (for high concentrations): If higher concentrations are needed, a stock can be prepared in DMSO and then further diluted in a vehicle like 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[15] Note: Always test vehicle tolerability in a small cohort of animals first.

  • Administration: Prepare fresh daily. Do not store aqueous solutions for long periods. Administer the calculated volume to each mouse via the chosen route (IP or PO).

Tumor Implantation Protocol
  • Cell Preparation: Culture selected breast cancer cells (e.g., MDA-MB-231) under standard conditions. Harvest cells at ~80% confluency using trypsin.

  • Cell Counting: Wash cells with sterile PBS, and perform a cell count using a hemocytometer or automated counter. Assess viability with Trypan Blue. Viability should be >95%.

  • Injection Preparation: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold sterile PBS and Matrigel. A typical injection volume is 100-200 µL containing 1-5 million cells. Keep on ice to prevent the Matrigel from solidifying.

  • Implantation: Anesthetize the mouse. Inject the cell suspension subcutaneously into the flank or mammary fat pad.

  • Monitoring: Allow tumors to establish and grow. Begin caliper measurements 7-10 days post-injection.

Treatment Administration Protocol

Causality: The treatment schedule is designed to mimic clinical application, where Reparixin is given continuously to suppress the BCSC population, especially during cycles of chemotherapy.[1] Dosing twice daily (BID) is based on preclinical reports and the drug's relatively short half-life in rodents.[1][13]

  • Initiation: Begin treatment when tumors reach an average volume of 100-150 mm³.

  • Reparixin Administration (Groups 3 & 4):

    • Route: Intraperitoneal (IP) injection or Oral Gavage (PO).

    • Dose: 15-30 mg/kg.[17]

    • Frequency: Daily or twice daily (every 12 hours) for the duration of the study (e.g., 28 days).[1]

  • Paclitaxel Administration (Groups 2 & 4):

    • Route: Intraperitoneal (IP) injection.

    • Dose: 10 mg/kg (or other validated dose for your model).

    • Frequency: Once per week (e.g., on Day 1, 8, 15, 22 of the treatment cycle).[18]

  • Vehicle Administration (Groups 1, 2, 3): Administer the corresponding vehicle on the same schedule as the active drug.

Efficacy Assessment and Data Analysis

In-Life Monitoring
  • Tumor Volume: Measure tumor length (L) and width (W) with digital calipers 2-3 times per week. Calculate volume using the formula: Volume = (W² x L) / 2 . Plot the mean tumor volume ± SEM for each group over time.

  • Body Weight: Record animal body weight at each measurement session as a key indicator of treatment toxicity. Significant weight loss (>15-20%) may require euthanasia.

  • Clinical Observations: Monitor animals daily for any signs of distress, altered behavior, or adverse reactions.

Endpoint Analysis
  • Tumor Weight: At the study endpoint, euthanize mice and excise the tumors. Record the final wet weight of each tumor.

  • Metastasis Assessment: Inspect organs, particularly the lungs and liver, for visible metastatic nodules. Tissues can be fixed in formalin for histological confirmation (H&E staining).

  • BCSC Population Analysis (Flow Cytometry): This is a critical endpoint for validating Reparixin's mechanism.

    • Dissociate a portion of the fresh tumor into a single-cell suspension using a tumor dissociation kit.

    • Perform staining for BCSC markers, such as an Aldefluor™ assay for ALDH activity or antibody staining for CD44+/CD24-.[1][3]

    • Analyze by flow cytometry to quantify the percentage of BCSCs in the viable tumor cell population for each treatment group. A reduction in this population in Reparixin-treated groups is the expected outcome.[1][12]

References

  • The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice. (2022-03-21). Frontiers. [Link]

  • Reparixin – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC). (2017-09-19). PubMed Central. [Link]

  • Study Available at Fox Chase Cancer Center Evaluates the Use of Reparixin in Combination With Paclitaxel for the Treatment of Metastatic Triple-Negative Breast Cancer. (2015-10-20). OncLive. [Link]

  • A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer. (2019-11-21). Breast Cancer Research. [Link]

  • Study Available at Fox Chase Cancer Center Evaluates the Use of Reparixin in Combination with Paclitaxel for the Treatment of Metastatic Triple Negative Breast Cancer. (2015-10-05). Fox Chase Cancer Center. [Link]

  • A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer. ResearchGate. [Link]

  • Pilot Study to Evaluate Reparixin With Weekly Paclitaxel in Patients With HER 2 Negative Metastatic Breast Cancer (MBC). ClinicalTrials.gov. [Link]

  • The CXCL8-CXCR1/2 Axis as a Therapeutic Target in Breast Cancer Stem-Like Cells. (2017-01-01). Frontiers in Immunology. [Link]

  • Reparixin inhibits xenograft growth of TC cells in nude mice. ResearchGate. [Link]

  • Clinical significance of the CXCL8/CXCR1/R2 signalling axis in patients with invasive breast cancer. (2022-09-22). PubMed Central. [Link]

  • Insights on CXC chemokine receptor 2 in breast cancer: An emerging target for oncotherapy (Review). (2019-10-03). Spandidos Publications. [Link]

  • Targeting CXCR1 on breast cancer stem cells: signaling pathways and clinical application modelling. (2015-05-15). PubMed Central. [Link]

  • CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer. (2021-02-17). MDPI. [Link]

  • CXCR2 expression is upregulated in the tumor tissue of breast cancer... ResearchGate. [Link]

Sources

Method

Measuring cytokine levels with ELISA after Reparixin L-lysine administration

Application Note: Quantifying Cytokine Pharmacodynamics Following Reparixin L-lysine Administration Abstract This application note details the methodological framework for quantifying cytokine profiles in biological matr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantifying Cytokine Pharmacodynamics Following Reparixin L-lysine Administration

Abstract

This application note details the methodological framework for quantifying cytokine profiles in biological matrices following the administration of Reparixin L-lysine , a potent allosteric inhibitor of CXCR1 and CXCR2 chemokine receptors. While Reparixin is designed to block the biological activity of CXCL8 (Interleukin-8), its administration creates a unique pharmacodynamic landscape where ligand levels may paradoxically rise due to receptor blockade preventing internalization. This guide provides a robust protocol for Sandwich ELISA quantification, emphasizing the critical distinction between ligand concentration (IL-8 accumulation) and downstream efficacy markers (IL-6, TNF-


 reduction).

Introduction & Mechanism of Action

Reparixin L-lysine is the water-soluble salt form of Reparixin, offering superior bioavailability compared to the free acid. It functions as a non-competitive allosteric antagonist, locking CXCR1 and CXCR2 receptors in an inactive conformation.[1]

The Mechanistic Paradox: Unlike neutralizing antibodies that bind the cytokine itself, Reparixin binds the receptor. Consequently, in effective dosing regimens, the level of free CXCL8 (IL-8) in plasma or supernatant often increases because the receptor-mediated scavenging pathway (internalization and degradation) is blocked. Therefore, efficacy must be triangulated by measuring:

  • Target Engagement: Elevated free CXCL8 (indicates receptor blockade).

  • Anti-inflammatory Efficacy: Reduced downstream pro-inflammatory cytokines (IL-6, IL-1

    
    , TNF-
    
    
    
    ).
Figure 1: Mechanism of Action & Signaling Blockade

Reparixin_MOA cluster_Cell Neutrophil / Tumor Cell Membrane CXCL8 CXCL8 (IL-8) (Ligand) CXCR1_2 CXCR1 / CXCR2 (G-Protein Coupled Receptors) CXCL8->CXCR1_2 Binds Reparixin Reparixin L-lysine (Inhibitor) Reparixin->CXCR1_2 Allosteric Inhibition (Locks Receptor) Internalization Receptor Internalization & Ligand Scavenging Reparixin->Internalization BLOCKS G_Protein G-Protein Activation (Gαi) CXCR1_2->G_Protein Activation blocked by Reparixin CXCR1_2->Internalization Normal Pathway Signaling Downstream Signaling (PI3K, PLC, MAPK) G_Protein->Signaling Promotes Response Chemotaxis & Respiratory Burst (Inflammation) Signaling->Response Triggers

Figure 1: Reparixin allosterically inhibits CXCR1/2, preventing G-protein signaling and receptor internalization.[2] This blockade halts neutrophil recruitment but may cause extracellular accumulation of CXCL8.

Experimental Design Considerations

Reagent Preparation (Solubility Advantage)

The L-lysine salt form is critical for consistent in vivo dosing.

  • Solubility: Soluble in water/saline up to ~99 mg/mL (warm/sonicate if needed).[3]

  • Stability: Stock solutions in DMSO/water are stable at -20°C. Avoid freeze-thaw cycles.

Sampling Time Points

Due to the pharmacokinetics (PK) of Reparixin, timing is crucial.

  • Rodents: Short half-life (

    
     min). Blood/tissue collection must occur shortly after dosing or during continuous infusion to capture the pharmacodynamic effect.
    
  • Humans/Dogs: Longer half-life (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     hours).[3]
    
Target Analyte Selection Strategy
CytokineRole in AssayExpected Trend with ReparixinInterpretation
CXCL8 (IL-8) Primary LigandIncrease (

)
Indicates successful receptor blockade (prevention of scavenging).
IL-6 Downstream EffectorDecrease (

)
Indicates reduced inflammatory signaling.
TNF-

Pro-inflammatoryDecrease (

)
Indicates suppression of the broader cytokine storm.

Protocol: Sample Preparation

Caution: Reparixin is a small molecule and generally does not interfere with antibody binding in the ELISA plate. However, samples should be handled to preserve cytokine stability.

  • Collection:

    • Plasma: Collect whole blood into EDTA or Citrate tubes. Centrifuge at 2,000 x g for 15 min at 4°C.

    • Serum: Allow blood to clot for 30 min at room temperature. Centrifuge at 2,000 x g for 15 min at 4°C.

    • Supernatant: Remove particulates by centrifugation (1,000 x g, 5 min).

  • Storage: Aliquot immediately and store at -80°C.

  • Dilution:

    • High Inflammation Models: IL-8 levels can spike >10 ng/mL. Prepare serial dilutions (1:10, 1:100) to ensure samples fall within the linear range of the standard curve.

Protocol: Sandwich ELISA Workflow

This protocol utilizes a standard double-antibody Sandwich ELISA. The presence of Reparixin in the sample does not require a wash-out step prior to the assay.

Materials
  • Capture Antibody (Anti-Human/Mouse CXCL8, IL-6, etc.)

  • Detection Antibody (Biotinylated)[4]

  • Streptavidin-HRP[5]

  • Substrate (TMB)[4]

  • Stop Solution (

    
    
    
    
    
    )
Step-by-Step Procedure
  • Coating:

    • Dilute Capture Antibody to 1-4

      
      g/mL in Coating Buffer (PBS or Carbonate/Bicarbonate, pH 9.6).
      
    • Add 100

      
      L/well to a high-binding 96-well plate (e.g., Nunc Maxisorp).
      
    • Seal and incubate overnight at 4°C .

  • Blocking:

    • Wash plate 3x with Wash Buffer (PBS + 0.05% Tween-20).

    • Add 200

      
      L/well of Blocking Buffer (PBS + 1% BSA or 5% Non-Fat Dry Milk).
      
    • Incubate 1-2 hours at Room Temperature (RT) .

  • Sample Addition:

    • Wash plate 3x.[5]

    • Add 100

      
      L of Standards  (Serial dilution) and Samples  (containing Reparixin).
      
    • Note: Run samples in triplicate.

    • Incubate 2 hours at RT .

  • Detection:

    • Wash plate 3x.[5]

    • Add 100

      
      L of Biotinylated Detection Antibody (0.1-0.5 
      
      
      
      g/mL in Reagent Diluent).
    • Incubate 1 hour at RT .

  • Signal Amplification:

    • Wash plate 3x.[5]

    • Add 100

      
      L Streptavidin-HRP (diluted 1:2000 or per manufacturer).
      
    • Incubate 20-30 mins at RT (Protect from light).

  • Readout:

    • Wash plate 5x (Critical step to lower background).

    • Add 100

      
      L TMB Substrate.[4] Watch for blue color development (5-20 mins).
      
    • Add 50

      
      L Stop Solution (Color turns yellow).
      
    • Read Absorbance at 450 nm (with 540/570 nm correction).

Figure 2: ELISA Workflow Visualization

ELISA_Workflow Start Start: Coated Plate Sample Add Sample (± Reparixin) Start->Sample Wash1 Wash 3x Sample->Wash1 Detect Add Biotin-Ab Wash1->Detect Wash2 Wash 3x Detect->Wash2 Enzyme Add SA-HRP Wash2->Enzyme Wash3 Wash 5x Enzyme->Wash3 Substrate Add TMB (Develop) Wash3->Substrate Stop Stop & Read (450 nm) Substrate->Stop

Figure 2: Step-by-step Sandwich ELISA workflow for cytokine quantification.

Data Analysis & Validation

Standard Curve Calculation

Generate a 4-parameter logistic (4-PL) curve fit. Calculate sample concentrations relative to the curve, correcting for dilution factors.

Interpreting Inhibition

Do not calculate "% Inhibition" based on IL-8 levels, as Reparixin does not inhibit IL-8 synthesis directly.

  • Correct Metric: Compare downstream markers (e.g., IL-6) between Vehicle and Reparixin groups.

    
    
    
Troubleshooting
  • High Background: Insufficient washing at Step 6. Increase wash volume or soak time (30 sec).

  • Signal Saturation: IL-8 accumulation in Reparixin-treated samples may exceed the standard curve. Re-run with higher dilution (e.g., 1:50 or 1:100).

References

  • Bertini, R., et al. (2004).[1] Noncompetitive allosteric inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2: prevention of reperfusion injury.[2] Proceedings of the National Academy of Sciences, 101(32), 11791–11796. Link

  • Bio-Techne / Tocris. (n.d.). Reparixin L-lysine salt: Biological Activity and Pharmacokinetics. Tocris Bioscience Product Sheet. Link

  • Landoni, G., et al. (2022).[6][7] The effect of reparixin on survival in patients at high risk for in-hospital mortality: a meta-analysis of randomized trials. Frontiers in Immunology, 13. Link

  • BD Biosciences. (n.d.). Cytokine ELISA Protocol. BD Biosciences Application Note. Link

  • MedChemExpress. (n.d.). Reparixin L-lysine salt Datasheet. MedChemExpress. Link

Sources

Application

Application Notes and Protocols for Preclinical Administration of Reparixin L-lysine: A Comparative Guide to Intravenous and Oral Routes

Introduction: The Rationale for Route Selection in Reparixin Preclinical Studies Reparixin, a potent non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, holds significant therapeutic promise...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Route Selection in Reparixin Preclinical Studies

Reparixin, a potent non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, holds significant therapeutic promise in a range of inflammatory diseases, ischemia-reperfusion injury, and oncology.[1] The L-lysine salt of Reparixin enhances its solubility, facilitating its formulation for in vivo applications. A critical consideration in the design of preclinical studies is the route of administration, which profoundly influences the pharmacokinetic and pharmacodynamic profile of the compound. This guide provides a detailed comparative overview and standardized protocols for the intravenous (IV) and oral (PO) administration of Reparixin L-lysine in common preclinical models, empowering researchers to make informed decisions tailored to their experimental objectives.

The choice between IV and PO administration is contingent on the specific research question. Intravenous administration ensures 100% bioavailability, providing immediate and complete systemic exposure. This route is ideal for acute models, pharmacokinetic studies determining clearance and volume of distribution, and for establishing a direct correlation between plasma concentration and pharmacological effect. Conversely, oral administration is often preferred for chronic dosing regimens, as it is less invasive and more closely mimics the intended clinical route of administration for many indications.[2] However, oral delivery introduces the complexities of absorption, first-pass metabolism, and formulation-dependent bioavailability, which must be carefully considered.

This document will delve into the known pharmacokinetic parameters of Reparixin L-lysine, provide detailed, field-proven protocols for its preparation and administration via both IV and PO routes in rodents, and offer insights into the causality behind experimental choices to ensure the generation of robust and reproducible data.

Mechanism of Action: Allosteric Inhibition of CXCR1/2

Reparixin functions as a non-competitive allosteric inhibitor of CXCR1 and CXCR2.[3] These receptors are key mediators of neutrophil chemotaxis and activation in response to chemokines such as interleukin-8 (IL-8). By binding to an allosteric site on the receptors, Reparixin induces a conformational change that prevents G-protein coupling and downstream signaling, without blocking the ligand-binding site itself. This mode of action effectively dampens the inflammatory cascade driven by neutrophil infiltration.

cluster_membrane Cell Membrane CXCR1/2 CXCR1/2 Receptor G_Protein G-Protein Coupling CXCR1/2->G_Protein IL8 IL-8 IL8->CXCR1/2 Reparixin Reparixin L-lysine Reparixin->CXCR1/2 Signaling Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_Protein->Signaling Response Cellular Response (Chemotaxis, Degranulation) Signaling->Response X->G_Protein Inhibition

Figure 1: Signaling pathway of Reparixin's allosteric inhibition of CXCR1/2.

Pharmacokinetic Profile of Reparixin L-lysine

Understanding the pharmacokinetic properties of Reparixin is paramount for designing effective dosing regimens. While direct head-to-head comparative preclinical data for IV versus oral administration is limited, existing studies provide valuable insights.

Intravenous Administration:

Pharmacokinetic studies following intravenous administration of [14C]-Reparixin L-lysine salt have been conducted in rats and dogs.[4] The key parameters are summarized in the table below.

ParameterRatDogHuman (from clinical trials)Reference
Plasma Protein Binding >99% (up to 50 µg/mL)>99% (up to 50 µg/mL)>99% (up to 50 µg/mL)[4][5]
Volume of Distribution (Vss) ~0.15 L/kg~0.15 L/kgNot explicitly stated[4][5]
Elimination Half-life (t1/2) ~0.5 hours~10 hours~2 hours (oral)[3][4][5]

Key Insights from IV Pharmacokinetics:

  • High Plasma Protein Binding: The extensive binding to plasma proteins suggests that a relatively small fraction of the drug is free to exert its pharmacological effect at any given time.[4][5] This should be considered when interpreting in vitro and in vivo data.

  • Low Volume of Distribution: The low Vss indicates that Reparixin primarily remains within the central compartment (bloodstream) and does not extensively distribute into tissues.[4][5]

  • Rapid Elimination in Rats: The short half-life of approximately 30 minutes in rats necessitates frequent dosing or continuous infusion to maintain therapeutic plasma concentrations.[4][5] The significantly longer half-life in dogs highlights the importance of considering species differences in drug metabolism and elimination.[4]

Oral Administration:

Causality Behind Route-Dependent Pharmacokinetic Differences:

The primary difference between IV and oral administration lies in the absorption phase. Intravenous injection bypasses absorption, leading to immediate and complete bioavailability. Oral administration, however, is subject to dissolution, permeation across the gastrointestinal tract, and potential first-pass metabolism in the gut wall and liver, which can reduce the fraction of the dose that reaches systemic circulation (bioavailability). The L-lysine salt is employed to improve the aqueous solubility of Reparixin, which is a critical factor for oral absorption.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation and administration of Reparixin L-lysine in rodents. These protocols are intended as a guide and may require optimization based on the specific animal model and experimental design.

Protocol 1: Intravenous (IV) Administration of Reparixin L-lysine

This protocol is suitable for acute studies, pharmacokinetic assessments, and situations requiring precise control over plasma concentrations.

Materials:

  • Reparixin L-lysine salt (powder)

  • Sterile vehicle:

    • Option A: Sterile Water for Injection

    • Option B: Sterile 0.9% Saline

    • Option C (for higher concentrations): 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[7]

  • Sterile vials or microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)

  • Animal restrainer (e.g., rodent restrainer)

  • Heat lamp or warming pad (optional)

  • 70% Ethanol

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the experimental conditions.

    • Weigh each animal immediately before dosing to ensure accurate dose calculation.

    • To facilitate injection, gently warm the animal's tail using a heat lamp or warming pad to induce vasodilation of the lateral tail veins.

  • Preparation of Dosing Solution:

    • Calculate the required amount of Reparixin L-lysine based on the desired dose and the number of animals.

    • Aseptically weigh the Reparixin L-lysine powder and transfer it to a sterile vial.

    • Add the appropriate volume of the chosen sterile vehicle. For the multi-component vehicle (Option C), add the solvents sequentially, ensuring the solution is clear before adding the next solvent.[7]

    • Vortex the solution thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution.

    • Visually inspect the solution for any particulate matter. If present, filter through a sterile 0.22 µm syringe filter.

  • Intravenous Injection (Lateral Tail Vein):

    • Place the animal in a suitable restrainer, ensuring the tail is accessible.

    • Clean the tail with 70% ethanol.

    • Draw the prepared Reparixin L-lysine solution into a 1 mL syringe fitted with a 27-30 gauge needle. Remove any air bubbles.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt injection at a more proximal site.

    • The maximum injection volume should not exceed 5 mL/kg for a bolus injection.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

  • Post-Procedure Monitoring:

    • Monitor the animal for any adverse reactions.

    • Return the animal to its cage and provide access to food and water.

start Start animal_prep Animal Preparation (Weighing, Tail Warming) start->animal_prep solution_prep Prepare Dosing Solution (Aseptic Technique) animal_prep->solution_prep injection Intravenous Injection (Lateral Tail Vein) solution_prep->injection monitoring Post-Procedure Monitoring injection->monitoring end End monitoring->end

Figure 2: Experimental workflow for intravenous administration of Reparixin L-lysine.

Protocol 2: Oral Gavage (PO) Administration of Reparixin L-lysine

This protocol is suitable for studies requiring repeated dosing over an extended period and for investigating the oral efficacy of Reparixin L-lysine.

Materials:

  • Reparixin L-lysine salt (powder)

  • Sterile vehicle (e.g., Sterile Water for Injection, 0.5% methylcellulose in water)

  • Sterile vials or microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles (flexible or rigid with a ball tip, appropriate size for the animal)

  • Sterile syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Acclimatize animals to handling and the gavage procedure to minimize stress.

    • Weigh each animal immediately before dosing.

  • Preparation of Dosing Suspension/Solution:

    • Calculate the required amount of Reparixin L-lysine.

    • Aseptically weigh the powder and transfer it to a sterile vial.

    • Add the appropriate volume of the chosen vehicle. If a suspension is being prepared (e.g., in methylcellulose), add the vehicle gradually while vortexing to ensure uniform suspension.

    • Vortex thoroughly. If preparing a solution, ensure the powder is completely dissolved.

  • Oral Gavage:

    • Securely restrain the animal to prevent movement.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark the needle to avoid over-insertion.

    • Draw the prepared Reparixin L-lysine solution/suspension into the syringe.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube.

    • If any resistance is felt, withdraw the needle immediately and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.

    • Once the needle is in the correct position, slowly administer the solution/suspension.

    • The maximum gavage volume is typically 10 mL/kg for mice and rats.

    • Gently remove the gavage needle.

  • Post-Procedure Monitoring:

    • Monitor the animal for any signs of distress, such as labored breathing or regurgitation.

    • Return the animal to its cage with access to food and water.

start Start animal_prep Animal Preparation (Weighing, Acclimatization) start->animal_prep solution_prep Prepare Dosing Solution/Suspension animal_prep->solution_prep gavage Oral Gavage solution_prep->gavage monitoring Post-Procedure Monitoring gavage->monitoring end End monitoring->end

Figure 3: Experimental workflow for oral gavage administration of Reparixin L-lysine.

Data Presentation: Summary of Preclinical Dosing

The following table summarizes dosing information from various preclinical and clinical studies. It is important to note that optimal dosing will be model-dependent and should be determined empirically.

SpeciesRouteDoseModelReference
RatIV3, 15, or 30 mg/kgLiver Ischemia-Reperfusion[8]
MouseNot specified15 mg/kg/day for 7 daysSpinal Cord Injury[8]
HumanIV4.5 mg/kg/h loading dose, then 2.8 mg/kg/h continuous infusionCoronary Artery Bypass Graft[1]
HumanOral400-1200 mg three times dailyMetastatic Breast Cancer[3]
HumanOral1000 mg three times dailyOperable Breast Cancer[6]

Conclusion and Future Directions

The choice between intravenous and oral administration of Reparixin L-lysine in preclinical studies is a critical decision that should be guided by the scientific objectives of the research. IV administration offers precise dose control and immediate bioavailability, making it the preferred route for acute studies and pharmacokinetic characterization. Oral administration, while more complex due to absorption and bioavailability factors, is more clinically relevant for many indications and is better suited for chronic studies.

The protocols provided in this guide offer a standardized approach to the administration of Reparixin L-lysine in rodents. However, it is crucial to acknowledge the current gap in the literature regarding direct, head-to-head preclinical comparisons of the pharmacokinetic profiles of IV and oral Reparixin L-lysine. Such studies would be invaluable for determining the oral bioavailability and establishing a more precise dose-response relationship for the oral route in various animal models. Future research should aim to address this gap to further refine the preclinical development of this promising therapeutic agent.

References

  • Bertini, R., Allegretti, M., Bizzarri, C., et al. (2004). Noncompetitive allosteric inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2: prevention of reperfusion injury. Proceedings of the National Academy of Sciences, 101(32), 11791-11796. [Link]

  • Piu, F., Varrone, A., Galastri, S., et al. (2008). Species differences in the pharmacokinetics and metabolism of reparixin in rat and dog. Xenobiotica, 38(2), 133-147. [Link]

  • Sibbald, R. G. (1987). The bioavailability of supplementary lysine and its effect on the energy and nitrogen excretion of adult cockerels fed diets diluted with cellulose. Poultry science, 66(12), 1990-1997. [Link]

  • McCartney, F., Gleeson, J., & Van Dyk, M. (2022). Pre-Clinical Pharmacology and Pharmacokinetics in Oral Drug Delivery. Pharmaceutics, 14(3), 574. [Link]

  • Chemsource. (n.d.). Reparixin L-lysine salt. Retrieved from [Link]

  • Coetzer, H., Meyer, L. C. R., Luyt, J., et al. (2020). Pharmacokinetics of Intravenous, Intramuscular, Oral, and Transdermal Administration of Flunixin Meglumine in Pre-wean Piglets. Frontiers in Veterinary Science, 7, 574. [Link]

  • Kim, W. K., Park, G. H., Kim, H. S., et al. (2023). l-Lysine supplementation affects dietary protein quality and growth and serum amino acid concentrations in rats. Scientific reports, 13(1), 19822. [Link]

  • Verwijnen, S. M., van Eerd, J. E., van der Meulen, E., et al. (2005). Oral versus intravenous administration of lysine: equal effectiveness in reduction of renal uptake of [111In-DTPA]octreotide. European journal of nuclear medicine and molecular imaging, 32(12), 1431-1437. [Link]

  • Ekpenyong, O., Gao, X., Ma, J., et al. (2020). Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Properties of CLBQ14, a Novel Methionine Aminopeptidase-1 Inhibitor. Drug Design, Development and Therapy, 14, 1155-1166. [Link]

  • Goldstein, L. J., Perez, R. P., Yardley, D. A., et al. (2017). Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC). Oncotarget, 8(16), 25927-25938. [Link]

  • Opfermann, P., Derhaschnig, U., Felli, A., et al. (2015). A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia-reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery. Clinical and experimental immunology, 180(1), 131-142. [Link]

  • Generali, D., Cappelletti, M. R., D'Amico, S., et al. (2018). A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer. Oncoimmunology, 7(12), e1499965. [Link]

  • Moriguchi, T., Takagi, H., & Shimada, T. (2001). Oral administration of lysine restores food intake and ventromedial hypothalamic dopamine in chicken on a lysine-free diet. The Journal of nutrition, 131(10), 2650-2655. [Link]

  • Smriga, M., & Torii, K. (2003). L-Lysine acts like a partial serotonin receptor 4 antagonist and inhibits serotonin-mediated intestinal pathologies and anxiety in rats. Proceedings of the National Academy of Sciences of the United States of America, 100(26), 15370-15375. [Link]

  • Larsen, S. W., Larsen, C., & Hovgaard, L. (2007). Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems. Journal of pharmaceutical sciences, 96(4), 727-740. [Link]

Sources

Method

Targeting the CXCR1/2 Axis: Application Protocol for Reparixin L-lysine in Cell Culture

Abstract & Mechanism of Action Reparixin (also known as Repertaxin) is a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3][4][5][6][7] Unlike competitive antagonists that block the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanism of Action

Reparixin (also known as Repertaxin) is a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3][4][5][6][7] Unlike competitive antagonists that block the ligand-binding pocket, Reparixin binds to a distinct transmembrane domain, locking the receptor in an inactive conformation. This prevents G-protein coupling and downstream signaling (FAK/AKT/ERK) without displacing the ligand (CXCL8/IL-8).

Why Reparixin L-lysine? While Reparixin free acid is lipophilic and requires organic solvents (DMSO) for solubilization, the Reparixin L-lysine salt was developed to improve aqueous solubility and bioavailability. For in vitro applications, the L-lysine salt offers the distinct advantage of being soluble in water or saline, minimizing the risk of solvent-induced toxicity (DMSO effect) in sensitive primary cells or stem cell populations.

Key Pharmacological Parameters
ParameterValueNote
Target CXCR1 > CXCR2~400-fold selectivity for CXCR1 over CXCR2.[5][7][8][9][10]
IC50 (CXCR1) 1 – 5.6 nMPotent blockade of IL-8 induced migration.
IC50 (CXCR2) ~80 – 100 nMRequires higher concentration for full blockade.
Primary Utility Cancer Stem Cells (CSCs), InflammationDepletes CSCs (e.g., Breast Cancer) and blocks PMN chemotaxis.

Compound Handling & Preparation

CRITICAL: Users frequently miscalculate molarity by failing to account for the molecular weight difference between the free acid and the L-lysine salt.

Molecular Weight & Calculations
  • Reparixin (Free Acid): MW ~283.39 g/mol [10]

  • Reparixin L-lysine Salt: MW ~429.57 g/mol [5][7][9][11]

To prepare a 10 mM Stock Solution of Reparixin L-lysine:




Reconstitution Protocol
  • Solvent Selection:

    • Preferred: Sterile Water or PBS (pH 7.4). Solubility is >90 mg/mL.[5][9]

    • Alternative: DMSO.[7][8][9][10][11] Solubility is >90 mg/mL.[5][9] Use only if required for co-solubility with other hydrophobic drugs.

  • Dissolution:

    • Weigh the lyophilized powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile water.

    • Vortex gently. The salt should dissolve rapidly at room temperature.

    • Note: Sonicate briefly if particles persist, though this is rarely necessary for the salt form.

  • Sterilization:

    • Pass the solution through a 0.22

      
      m PES (Polyethersulfone) syringe filter.
      
  • Storage:

    • Aliquot into small volumes (e.g., 50

      
      L) to avoid freeze-thaw cycles.
      
    • Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Visualization: Mechanism of Action

The following diagram illustrates the allosteric inhibition mechanism, highlighting that Reparixin does not block IL-8 binding but arrests signal transduction.[6]

Reparixin_Mechanism IL8 Ligand: CXCL8 (IL-8) CXCR1 Receptor: CXCR1 (Transmembrane) IL8->CXCR1 Binds Extracellularly G_Protein G-Protein (Gαi) CXCR1->G_Protein Coupling Blocked Reparixin Inhibitor: Reparixin (Allosteric Site) Reparixin->CXCR1 Binds Transmembrane Locks Conformation Signaling Downstream Signaling (FAK, AKT, ERK) G_Protein->Signaling Activation Outcome Cellular Response (Chemotaxis / Stemness) Signaling->Outcome Promotes

Caption: Reparixin acts as an allosteric inverse agonist, locking CXCR1 in an inactive state preventing G-protein coupling despite IL-8 binding.

Protocol A: Cancer Stem Cell (Tumorsphere) Assay

This assay is the gold standard for verifying Reparixin efficacy, as CXCR1 blockade specifically targets the self-renewal capacity of breast cancer stem cells (CSCs) (Ginestier et al., 2010).

Reagents & Materials
  • Cell Line: MDA-MB-231 or SUM159 (CXCR1+ populations).

  • Media: MammoCult™ or DMEM/F12 supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL). No Serum.

  • Plates: Ultra-Low Attachment (ULA) 6-well or 96-well plates.

Step-by-Step Methodology
  • Preparation: Dissociate adherent monolayer cells into a single-cell suspension using Accutase (trypsin can cleave surface receptors; Accutase is gentler).

  • Seeding:

    • Count cells precisely. Viability must be >95%.

    • Seed at low density to prevent aggregation (e.g., 5,000 cells/well in 6-well; 500 cells/well in 96-well).

  • Treatment:

    • Control: Vehicle (Water or PBS).

    • Reparixin L-lysine: Treat with a dose range: 100 nM, 500 nM, 1

      
      M, 5 
      
      
      
      M
      .
    • Note: The specific anti-CSC effect is often observed between 100 nM and 1

      
      M. Doses >10 
      
      
      
      M may cause non-specific bulk toxicity.
  • Incubation:

    • Incubate at 37°C, 5% CO2 for 5–7 days. Do not disturb the plates to allow sphere formation.

  • Readout:

    • Primary Spheres: Count spheres >60

      
      m in diameter.
      
    • Secondary Passage (Self-Renewal Validation): Dissociate primary spheres, re-seed at single cells without further drug treatment. This determines if the stem cell pool was truly depleted.

Protocol B: Transwell Chemotaxis Assay

Used to measure the functional inhibition of CXCR1-mediated migration in neutrophils (PMNs) or metastatic cancer cells.

Experimental Setup
  • Chamber: Boyden Chamber / Transwell (3.0

    
    m pore for PMNs; 8.0 
    
    
    
    m pore for cancer cells).
  • Chemoattractant: Recombinant Human IL-8 (CXCL8).

Step-by-Step Methodology
  • Starvation: Serum-starve cells for 6–12 hours prior to assay to upregulate chemokine receptors and sensitize cells.

  • Pre-treatment (Critical):

    • Harvest cells and resuspend in serum-free media (0.1% BSA).

    • Incubate cells with Reparixin L-lysine (e.g., 100 nM – 200 nM ) for 20 minutes before seeding. This ensures the allosteric site is occupied before ligand exposure.

  • Assembly:

    • Lower Chamber: Add Media + IL-8 (typical concentration 10–50 ng/mL).

    • Upper Chamber: Add pre-treated cell suspension.

  • Migration:

    • Incubate: 45 min (PMNs) or 12–24 hours (Cancer cells).

  • Quantification:

    • Wipe non-migrated cells from the top of the membrane.

    • Fix and stain migrated cells (Crystal Violet or DAPI).

    • Count 5 random fields per well.

Experimental Workflow Visualization

Workflow Stock Stock Prep (10mM in Water) Dilution Dilution (Serum-Free Media) Stock->Dilution Choice Assay Selection Dilution->Choice PreTreat Pre-treat Cells (20 min, 37°C) Choice->PreTreat Chemotaxis Seed_ULA Seed ULA Plates (Low Density) Choice->Seed_ULA CSC/Sphere Seed_Transwell Seed Transwell (+ IL-8 in bottom) PreTreat->Seed_Transwell Read_Mig Count Migrated Cells Seed_Transwell->Read_Mig Incubate Incubate 5-7 Days (Single Dose) Seed_ULA->Incubate Read_Sphere Count Spheres >60µm Incubate->Read_Sphere

Caption: Decision tree for Reparixin L-lysine application in Chemotaxis vs. Tumorsphere assays.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitation in Media High concentration shockDilute the 10 mM stock into PBS first, then add to media. Ensure media is not cold (use 37°C).
No Inhibition of Migration Receptor InternalizationAvoid prolonged trypsinization. Use Accutase. Ensure cells are pre-treated before adding to the transwell.
High Cell Death in Controls DMSO ToxicityIf using DMSO stock, ensure final concentration is <0.1%. Switch to water-dissolved L-lysine salt.
Variable IC50 Batch VariationReparixin L-lysine is hygroscopic. Always calculate concentration based on the specific batch MW and purity.

References

  • Ginestier, C., et al. (2010). "CXCR1 blockade selectively targets human breast cancer stem cells in vitro and in xenografts."[12][13] Journal of Clinical Investigation.

  • Bertini, R., et al. (2004). "Noncompetitive allosteric inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2: prevention of reperfusion injury." Proceedings of the National Academy of Sciences.

  • MedChemExpress. "Reparixin L-lysine salt Datasheet & Solubility."

  • SelleckChem. "Reparixin (Repertaxin) Chemical Information and Protocols."

  • Spandidos Publications (2018). "Inhibition of interleukin 8/CXC chemokine receptor 1/2 signaling reduces malignant features in human pancreatic cancer cells."

Sources

Technical Notes & Optimization

Troubleshooting

Potential off-target effects of Reparixin L-lysine in cell-based assays

Topic: Mitigating Off-Target Effects & Assay Artifacts of Reparixin L-Lysine Target Audience: Researchers, Senior Scientists, Drug Development Leads Document Type: Technical Troubleshooting Guide & FAQ Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Off-Target Effects & Assay Artifacts of Reparixin L-Lysine Target Audience: Researchers, Senior Scientists, Drug Development Leads Document Type: Technical Troubleshooting Guide & FAQ

Introduction: The Specificity Paradox

Reparixin L-lysine is a potent, non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2 .[1][2][3] While highly valued for its ability to block CXCL8 (IL-8) mediated signaling—critical in oncology (cancer stem cells) and inflammation (neutrophil migration)—its utility in cell-based assays relies on rigorous control of experimental variables.

The Core Challenge: Users often mistake physicochemical artifacts (solubility issues, pH shifts) or biological confounding variables (L-lysine metabolic effects) for "off-target" pharmacological activity. This guide deconstructs those variables to ensure your data reflects true receptor inhibition.

Module 1: Solubility & Formulation Artifacts

Context: Reparixin is supplied as an L-lysine salt to improve stability and bioavailability. However, the free acid form of Reparixin is hydrophobic. Improper solubilization leads to micro-precipitation , which scatters light in absorbance assays (MTT/MTS) and creates false "cytotoxicity" signals.

Troubleshooting Guide: Solubilization

Q: I see a fine precipitate in my cell culture media after adding Reparixin L-lysine. Is this normal? A: No. This indicates "crash-out" of the free acid. This occurs when the stock solution (often in DMSO) hits the aqueous media too quickly or at too high a concentration, overcoming the buffering capacity of the L-lysine counter-ion.

Protocol: The "Step-Down" Dilution Method Do not add high-concentration DMSO stocks directly to the cell well.

  • Prepare Master Stock: Dissolve Reparixin L-lysine in pure DMSO to 100 mM .

    • Note: Sonicate at 37°C for 5-10 minutes if cloudy.

  • Intermediate Dilution: Dilute the Master Stock 1:10 in culture media (pre-warmed to 37°C) to create a 10x working solution.

    • Critical Step: Vortex immediately. If precipitate forms here, do not proceed.

  • Final Application: Add the 10x working solution to your cells.

    • Result: Final DMSO concentration is <0.1%, and the drug is pre-equilibrated in the aqueous phase.

Q: Does the L-lysine salt alter the pH of my media? A: Yes, potentially. L-lysine is basic. At high concentrations (>100 µM), it can shift the pH of unbuffered media (like starvation media used in migration assays).

  • Check: If your media turns slightly purple (phenol red indicator), the pH has risen. This stresses cells and alters migration rates independent of CXCR1/2 inhibition.

  • Fix: Buffer your assay media with 10-25 mM HEPES to clamp the pH.

Visualization: Solubilization Decision Tree

solubilization_workflow start Start: Reparixin L-Lysine Powder solvent Dissolve in DMSO (100 mM) start->solvent check1 Visual Check: Clear? solvent->check1 sonicate Sonicate 37°C / 10 min check1->sonicate Cloudy dilution Intermediate Dilution (1:10) in Pre-warmed Media check1->dilution Clear sonicate->check1 check2 Micro-precipitate? dilution->check2 assay Add to Assay Plate check2->assay No fail STOP: Re-filter or Lower Conc. check2->fail Yes

Caption: Workflow to prevent compound precipitation (crash-out) which causes false-positive toxicity.

Module 2: The "L-Lysine Variable" (Biological Artifacts)

Context: You are not just adding a drug; you are adding an amino acid. L-lysine is a nutrient sensed by the mTORC1 pathway . In metabolic assays or starvation conditions (common in autophagy or migration studies), the extra lysine can act as a signaling molecule.

Q: Could the L-lysine counter-ion affect my mTOR or autophagy results? A: Yes. If you treat cells with 50 µM Reparixin L-lysine, you are also supplementing 50 µM L-lysine. In lysine-depleted media, this is sufficient to reactivate mTORC1, potentially masking the drug's anti-proliferative effects.

Validation Experiment: The "Salt Control" To prove the effect is from Reparixin and not Lysine:

  • Arm A: Vehicle (DMSO only).

  • Arm B: Reparixin L-lysine (Treatment).[2][3][4][5]

  • Arm C (Critical): L-Lysine Hydrochloride at equimolar concentration to Arm B.

    • Interpretation: If Arm C shows a phenotype different from Arm A (Vehicle), your assay is sensitive to the amino acid, not just the drug.

Module 3: Pharmacological Selectivity & Off-Targets

Context: Reparixin is an allosteric inhibitor.[2][3][4][6][7][8][9] It is ~400-fold more selective for CXCR1 over CXCR2 .[3][4] However, at high doses ("dose creep"), this selectivity vanishes.

Quantitative Selectivity Profile

Target ReceptorIC50 (Inhibition of Migration)Physiological RoleRisk at High Dose (>10 µM)
CXCR1 1 - 5.6 nM Cancer Stem Cell survival, Neutrophil activationPrimary Target (Desired)
CXCR2 80 - 400 nM Angiogenesis, Neutrophil recruitment"Off-Target" (if CXCR1 specific study)
CXCR4 > 10,000 nM Hematopoiesis, HomingNegligible
CCR2 > 10,000 nM Monocyte recruitmentNegligible

Q: I see massive cell death at 20 µM. Is this off-target toxicity? A: Likely, yes.

  • Loss of Selectivity: At >1 µM, you are fully blocking CXCR2. If your cells rely on CXCR2 for survival (e.g., endothelial cells), this is a "mechanistic" off-target effect.

  • Non-Specific Toxicity: Most small molecules exhibit general cytotoxicity >10-20 µM due to membrane intercalation or lysosomotropism.

    • Guideline: If your EC50 for the desired effect is 10 nM, do not test above 1-2 µM. A 1000x therapeutic window is sufficient.

Visualization: Signaling Pathway & Inhibition Points[11]

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CXCL8 CXCL8 (IL-8) CXCR1 CXCR1 (Primary Target) CXCL8->CXCR1 CXCR2 CXCR2 (Secondary Target) CXCL8->CXCR2 G_prot G-Protein (Gαi) CXCR1->G_prot CXCR2->G_prot PI3K PI3K / AKT G_prot->PI3K MAPK MAPK / ERK G_prot->MAPK Effect_CSC CSC Self-Renewal (Target Effect) PI3K->Effect_CSC STAT3 STAT3 MAPK->STAT3 Effect_Mig Chemotaxis (Target Effect) MAPK->Effect_Mig STAT3->Effect_CSC Reparixin Reparixin L-Lysine Reparixin->CXCR1 Inhibits (IC50 ~5nM) Reparixin->CXCR2 Inhibits (IC50 ~400nM)

Caption: Reparixin blocks G-protein coupling. Note the dose-dependent crossover from CXCR1 to CXCR2 inhibition.

Module 4: Experimental Protocols

Protocol A: Validated Cell Viability Assay (Excluding Artifacts)

Standard MTT/MTS assays can yield false positives due to Reparixin's metabolic interference or precipitation.

Recommended Method: ATP-based Luminescence (e.g., CellTiter-Glo) or Flow Cytometry (Annexin V/PI).

  • Seeding: Seed cells (e.g., MDA-MB-231) at 5,000 cells/well in 96-well opaque plates.

  • Treatment:

    • Add Reparixin L-lysine (0.1 nM to 1 µM).[4]

    • Control: Add L-Lysine HCl (1 µM) to separate wells.

  • Incubation: 24-72 hours.

  • Readout:

    • If using ATP luminescence: Ensure reagents are at room temp.

    • Why? ATP assays are less susceptible to the light-scattering artifacts of micro-precipitation than colorimetric (MTT) assays.

Protocol B: Chemotaxis (Transwell) Assay

The gold standard for CXCR1/2 function.

  • Preparation: Starve cells in serum-free media (0.1% BSA) for 4 hours.

  • Upper Chamber: Add

    
     cells + Reparixin L-lysine (pre-incubate 20 mins).
    
  • Lower Chamber: Add Chemoattractant (e.g., rhCXCL8 at 10-50 ng/mL).

    • Crucial Control: Add Reparixin to the lower chamber as well to maintain equilibrium and prevent a gradient of the drug itself.

  • Migration: Incubate 4-24h (cell type dependent).

  • Analysis: Count migrated cells on the bottom face of the membrane.

References

  • Bertini, R., et al. (2004).[3][5][10][11] "Noncompetitive allosteric inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2: prevention of reperfusion injury."[3][11] Proceedings of the National Academy of Sciences, 101(32), 11791-11796.[3][11]

  • Moriconi, A., et al. (2007).[10] "Design of noncompetitive interleukin-8 inhibitors acting on CXCR1 and CXCR2." Journal of Medicinal Chemistry, 50(17), 3984-4002.[2]

  • Zarbock, A., et al. (2008). "Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice."[7] British Journal of Pharmacology, 155(3), 357-364.

  • Tocris Bioscience. "Reparixin L-lysine salt Product Information."

  • MedChemExpress. "Reparixin L-lysine salt: Mechanism & Solubility."

Sources

Optimization

Best practices for storing and handling Reparixin L-lysine powder

Topic: Best Practices for Storage, Handling, and Experimental Optimization Technical Snapshot & Physical Properties Before handling the compound, verify your batch specifications. Reparixin L-lysine is the salt form of R...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Best Practices for Storage, Handling, and Experimental Optimization

Technical Snapshot & Physical Properties

Before handling the compound, verify your batch specifications. Reparixin L-lysine is the salt form of Reparixin, engineered specifically to improve water solubility compared to the free acid form.

ParameterSpecificationNotes
Compound Name Reparixin L-lysine saltSynonyms: Repertaxin L-lysine
CAS Number 266359-93-7Distinct from Reparixin free acid (CAS 266359-83-5)
Molecular Weight ~429.57 g/mol Use this MW for molarity calculations, not the free acid MW (~283.3)
Solubility (Water)

90 mg/mL
Excellent aqueous solubility
Solubility (DMSO)

90 mg/mL
Hygroscopic solvent warnings apply
Storage (Powder) -20°CProtect from light and moisture
Storage (Solution) -80°C (Recommended)Stable for ~6 months at -80°C; ~1 month at -20°C
Storage & Stability (The "Dry" Phase)

Q: I just received the shipment. The package was at ambient temperature. Is the compound degraded? A: Likely not. Reparixin L-lysine is stable at room temperature for short durations (shipping).[1][2] However, immediate long-term storage at -20°C is required to prevent slow degradation.

  • Protocol: Upon receipt, inspect the vial. If the powder appears clumped or "sticky," it may have absorbed moisture (hygroscopic). This does not necessarily mean chemical degradation, but it affects weighing accuracy.

Q: The powder is sticking to the spatula. How do I handle this? A: This indicates hygroscopicity.[3]

  • Corrective Action: Allow the vial to equilibrate to room temperature inside a desiccator before opening. This prevents atmospheric water vapor from condensing on the cold powder.

  • Best Practice: Use an antistatic gun or weighing paper if available. For precise concentrations, weigh the entire vial content and dissolve it directly in the stock solvent (e.g., DMSO or Water) to avoid loss during transfer.

Solubilization & Stock Preparation

Q: Should I dissolve Reparixin L-lysine in DMSO or Water? A: Unlike many inhibitors that require DMSO, the L-lysine salt form is highly water-soluble.

  • For Cell Culture (In Vitro): You can dissolve directly in sterile water or PBS. This eliminates the cytotoxicity concerns associated with DMSO vehicles.

  • For Long-term Stock: DMSO is bacteriostatic and often preserves chemical stability better than water at -20°C. If freezing stocks for months, DMSO is preferred.

Q: My solution is cloudy after freezing and thawing. What happened? A: Precipitation is common after freeze-thaw cycles due to "salting out" or micro-crystallization.

  • Troubleshooting:

    • Warm: Incubate the sealed vial at 37°C for 5–10 minutes.

    • Sonicate: Place in an ultrasonic bath for 2–5 minutes.

    • Vortex: Shake vigorously.

    • Critical: Do not use the solution until it is perfectly clear.[1] Injecting micro-crystals into animals or adding them to cells will yield erratic data.

Workflow: Stock Solution Preparation

StockPrep Start Reparixin L-lysine Powder (-20°C Storage) Equilibrate Equilibrate to Room Temp (Desiccator recommended) Start->Equilibrate Solvent Choose Solvent Equilibrate->Solvent Water Sterile Water/PBS (Immediate Use / In Vivo) Solvent->Water Avoid DMSO toxicity DMSO DMSO (Long-term Storage) Solvent->DMSO Max Stability Dissolve Dissolve & Vortex (Warm to 37°C if needed) Water->Dissolve DMSO->Dissolve Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Dissolve->Aliquot Store Store at -80°C Aliquot->Store

Caption: Decision matrix for solubilization. Note that while DMSO offers stability, the salt form's water solubility allows for DMSO-free experimental setups.

Experimental Application (In Vitro & In Vivo)

Q: What is the recommended vehicle for in vivo (mouse/rat) administration? A: For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, avoiding high DMSO concentrations is crucial to prevent vehicle toxicity.

  • Recommended Formulation:

    • 10% DMSO[4][1][5]

    • 40% PEG300[1]

    • 5% Tween 80[1]

    • 45% Saline[1]

  • Preparation Order: Add solvents sequentially (DMSO

    
     PEG300 
    
    
    
    Tween
    
    
    Saline), ensuring the solution clarifies between each step.

Q: I am observing variability in neutrophil migration assays. Why? A: Reparixin is an allosteric inhibitor.[1][5][6][7] Its efficacy depends heavily on the chemokine concentration used to stimulate the cells.

  • Mechanism Check: Reparixin is ~400-fold more selective for CXCR1 than CXCR2.[1][7] If you are using high concentrations of a ligand that stimulates both (like CXCL8/IL-8), ensure your Reparixin dose is titrated correctly to distinguish between CXCR1-mediated and CXCR2-mediated effects.

Mechanism of Action: Pathway Blockade [8]

MOA Ligand Ligand (CXCL8 / IL-8) Receptor CXCR1 / CXCR2 (GPCR) Ligand->Receptor Activates Reparixin Reparixin (Allosteric Inhibitor) Reparixin->Receptor Locks in Inactive State (Non-competitive) GProtein G-Protein (Gαi dissociation) Receptor->GProtein Blocked by Reparixin Signaling Downstream Signaling (PI3K, PLC, P-Rex1) GProtein->Signaling Effect Cellular Response (Chemotaxis, Adhesion) Signaling->Effect

Caption: Reparixin functions as a non-competitive allosteric inhibitor, locking CXCR1/2 in an inactive conformation regardless of ligand binding.[1][2][7][8][9][10][11]

References
  • Bertini, R., et al. (2004). "Noncompetitive allosteric inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2: prevention of reperfusion injury."[9][12] Proceedings of the National Academy of Sciences, 101(32), 11791–11796.

  • MedChemExpress (MCE). "Reparixin L-lysine salt Datasheet."

  • Tocris Bioscience. "Reparixin L-lysine salt: Biological Activity and Storage."

  • TargetMol. "Reparixin L-lysine salt Solubility & Handling."

Sources

Troubleshooting

Technical Support Center: Reparixin L-lysine Salt Quality Assessment

The following technical guide serves as a specialized support center for researchers working with Reparixin L-lysine salt . It is designed to address the specific physicochemical challenges of this compound, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers working with Reparixin L-lysine salt . It is designed to address the specific physicochemical challenges of this compound, particularly its salt stoichiometry, chiral integrity, and solubility behavior, which differ significantly from the free acid form.

Core QC Workflow (Interactive Overview)

Before proceeding with biological assays, every batch of Reparixin L-lysine (CAS: 266359-93-7) must undergo a structured quality assessment. This compound is an ionic salt complex; treating it identical to Reparixin free acid will lead to experimental failure.

QC_Workflow Start Sample Receipt Visual 1. Visual & Solubility (Hygroscopicity Check) Start->Visual Visual->Start Precipitate/Cloudy Identity 2. Identity & Stoichiometry (1H-NMR in D2O) Visual->Identity Clear Soln Identity->Start Stoichiometry Mismatch Purity 3. Chemical Purity (RP-HPLC) Identity->Purity 1:1 Ratio Confirmed Chiral 4. Chiral Purity (Chiral HPLC) Purity->Chiral >98% Purity Release Batch Release (Ready for Assay) Chiral->Release >99% ee

Figure 1: Sequential Quality Control Workflow. Critical checkpoints prevent the use of degraded or dissociated salt in sensitive biological assays.

Frequently Asked Questions & Troubleshooting

Section A: Solubility & Handling

Q: My sample is not dissolving in DMSO, but the datasheet says it should. What is wrong? A: This is a common confusion between Reparixin Free Acid and Reparixin L-lysine Salt .

  • The Issue: Reparixin L-lysine is a highly polar salt form designed for aqueous solubility. While it has some solubility in DMSO (approx. 90 mg/mL), it often requires sonication or gentle warming (37°C) to fully dissolve due to the ionic lattice energy of the lysine complex.

  • The Fix:

    • Preferred Solvent: Use Water or PBS (pH 7.4). The salt is soluble up to ~90-99 mg/mL in water.

    • If DMSO is mandatory: Add the DMSO, vortex vigorously, and sonicate at 30-35°C for 5-10 minutes. If it remains cloudy, you may have experienced "salt disproportionation" where the lysine has separated, leaving the insoluble free acid.

Q: The powder became sticky after I opened the vial. Is it still good? A: Reparixin L-lysine is hygroscopic .

  • Diagnosis: If the powder has turned into a gum or paste, it has absorbed atmospheric moisture. This alters the molecular weight (effective mass) and can lead to hydrolysis over time.

  • Action: Perform a Water Content Check (Karl Fischer) or estimate water uptake via NMR (HDO peak integration). If the chemical purity (HPLC) is still >98%, you can use it but you must correct the weighing mass to account for the excess water.

  • Prevention: Store at -20°C with desiccant. Equilibrate the vial to room temperature before opening to prevent condensation.

Section B: Identity & Stoichiometry (NMR)

Q: How do I prove this is the L-lysine salt and not just the free acid physically mixed with lysine? A: You must verify the 1:1 Stoichiometry using Proton NMR (


H-NMR).
  • Solvent: Use Deuterium Oxide (

    
    ) . This ensures both the Reparixin anion and Lysine cation are fully dissolved and visible.
    
  • Marker Peaks:

    • Reparixin moiety: Look for the isobutyl methyl doublet at

      
       ppm (6H) or the aromatic protons (
      
      
      
      ppm).
    • L-Lysine moiety: Look for the

      
      -proton triplet at 
      
      
      
      ppm (1H) or the
      
      
      -methylene protons (
      
      
      ppm, 2H).
  • Calculation: Set the Reparixin aromatic integral (4H) to 4.00. The Lysine

    
    -proton (1H) should integrate to 1.00 (
    
    
    
    ). If the Lysine integral is < 0.9, the salt may have dissociated or was prepared with sub-stoichiometric lysine.
Section C: Purity Assessment (HPLC)

Q: I see split peaks in my HPLC chromatogram. Is my compound degrading? A: Split peaks often result from pH mismatch between the sample and the mobile phase, not necessarily degradation.

  • Mechanism: Reparixin is an acid (pKa ~4.5); Lysine is a base. In a neutral mobile phase, Reparixin may exist in equilibrium between ionized and non-ionized forms, causing peak splitting.

  • The Fix: Ensure your mobile phase is acidic (pH 2-3). This forces Reparixin into its fully protonated (neutral) form, resulting in a sharp, single peak.

  • Recommended Method: See Protocol 1 below.

Standard Operating Protocols (SOPs)

Protocol 1: Chemical Purity by RP-HPLC

Use this method to determine % purity and detect degradation products.

ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 or 5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B (Isocratic)2-15 min: 10%

90% B (Linear Gradient)15-20 min: 90% B (Wash)20-25 min: 10% B (Re-equilibration)
Detection UV at 254 nm (Primary) and 210 nm (Secondary for non-aromatic impurities)
Sample Prep Dissolve 1 mg/mL in 50:50 Water:Acetonitrile . Do not dissolve in pure water for HPLC injection to avoid solvent strength mismatch.
Acceptance Main peak purity

98.0%.[1][2][3] No single impurity > 0.5%.
Protocol 2: Chiral Purity Determination

Reparixin is the (R)-enantiomer. The (S)-enantiomer is a process impurity.

  • Column: Chiralcel OD-H or AD-H (Cellulose-based).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). Note: The salt may need to be converted to free acid via liquid-liquid extraction (Ethyl Acetate/HCl) before injecting on normal phase chiral columns, as salts can damage some chiral stationary phases.

  • Alternative (Reverse Phase Chiral): Chiralpak AGP, using Ammonium Acetate buffer/Isopropanol.

Troubleshooting Logic Map

Use this decision tree when encountering anomalous data.

Troubleshooting Issue Start: Identify Issue HPLC_Peak Issue: HPLC Peak Tailing/Split? Issue->HPLC_Peak Next NMR_Ratio Issue: NMR Ratio != 1:1? Issue->NMR_Ratio Next Solubility Issue: Poor Solubility? CheckSolvent Using DMSO? Solubility->CheckSolvent Yes CheckPH Mobile Phase pH < 3? HPLC_Peak->CheckPH Yes CheckIntegration Lysine Integral Low? NMR_Ratio->CheckIntegration Yes UseWater Switch to Water/PBS (Salt is hydrophilic) CheckSolvent->UseWater Yes AddAcid Add 0.1% TFA to Mobile Phase CheckPH->AddAcid No SaltDissociation Salt Dissociation. Recalculate Molarity based on Free Acid content. CheckIntegration->SaltDissociation Yes

Figure 2: Troubleshooting Logic Tree. Follow the path corresponding to your observed deviation to find the corrective action.

Specification Reference Table

Test AttributeAcceptance CriteriaMethod
Appearance White to off-white crystalline powderVisual
Identification Matches Reference Spectrum

H-NMR / IR
Assay (HPLC)

98.0% (Area %)
Protocol 1
Chiral Purity

99.0% ee (R-isomer)
Chiral HPLC
Stoichiometry 0.95 - 1.05 (Reparixin : Lysine)

H-NMR / Elemental Analysis
Solubility

50 mg/mL in Water
Visual Saturation
Water Content Report Value (Typically < 1.0%)Karl Fischer

References

  • Bertini, R., et al. (2004). Noncompetitive allosteric inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2: prevention of reperfusion injury. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Dompé Farmaceutici S.p.A. (2010). Process for the preparation of Reparixin. Patent WO2010043566A1.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Cross-Reactivity and Validation of Reparixin L-lysine in Murine CXCR1/2 Models

Executive Summary Verdict: Yes, Reparixin L-lysine cross-reacts with murine CXCR1 and CXCR2. However, its pharmacological profile is not equipotent across subtypes.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Yes, Reparixin L-lysine cross-reacts with murine CXCR1 and CXCR2.

However, its pharmacological profile is not equipotent across subtypes. Reparixin acts as a dual, non-competitive allosteric inhibitor with a significant selectivity bias: it is approximately 100-fold more potent against CXCR1 (both human and murine) than CXCR2.

While often marketed as a general "CXCR1/2 inhibitor," this affinity gap dictates its utility in murine models. For pathways driven exclusively by CXCL1/KC (a pure CXCR2 ligand in mice), higher dosages are required to achieve blockade compared to pathways driven by CXCL6/GCP-2 (a murine CXCR1 ligand). This guide delineates the mechanistic nuances, compares Reparixin against the CXCR2-selective alternative SB225002, and provides validated protocols for confirming activity in your specific mouse model.

Mechanistic Profile & Species Specificity

The "Murine CXCR1" Controversy

For years, the existence of a functional murine CXCR1 (mCXCR1) was debated because mice lack a direct structural ortholog to human CXCL8 (IL-8). However, it is now established that mCXCR1 is functional , and its primary ligand is CXCL6 (GCP-2) , not CXCL1 or CXCL2.

Reparixin binds to an allosteric site on the transmembrane domain, locking the receptor in an inactive conformation. This site is structurally conserved between human and murine receptors, allowing Reparixin to function in mouse models without the species-selectivity issues common to orthosteric antagonists.

Signaling Pathway Blockade

The following diagram illustrates the specific ligand-receptor axes Reparixin inhibits in the murine system compared to the human system.

G cluster_ligands Murine Ligands cluster_receptors Murine Receptors CXCL1 CXCL1 (KC) mCXCR2 mCXCR2 (Neutrophil Recruitment) CXCL1->mCXCR2 CXCL2 CXCL2 (MIP-2) CXCL2->mCXCR2 CXCL6 CXCL6 (GCP-2) CXCL6->mCXCR2 mCXCR1 mCXCR1 (Specific Subsets) CXCL6->mCXCR1 Reparixin Reparixin L-lysine (Allosteric Inhibitor) Reparixin->mCXCR2 Moderate Potency (IC50 ~400nM) Reparixin->mCXCR1 High Potency (IC50 ~1nM)

Figure 1: Murine Chemokine Signaling and Reparixin Inhibition Profile.[1][2][3] Note the differential potency between mCXCR1 and mCXCR2.[3][4]

Comparative Analysis: Reparixin vs. SB225002

When designing murine experiments, choosing between Reparixin and SB225002 is critical. Reparixin is the choice for broad blockade or specific mCXCR1 targeting, while SB225002 is preferred for dissecting CXCR2-exclusive mechanisms.

Performance Comparison Table
FeatureReparixin L-lysine SB225002
Primary Target (Mouse) mCXCR1 (High Affinity) & mCXCR2 (Moderate)mCXCR2 (High Selectivity)
Mechanism Non-competitive Allosteric ModulatorCompetitive Antagonist
IC50 (Human) CXCR1: ~1 nM CXCR2: ~400 nMCXCR2: ~22 nM CXCR1: >10,000 nM
IC50 (Murine) mCXCR1: High potency (est. <10 nM) mCXCR2: Moderate (~400 nM)mCXCR2: High potency (~20-50 nM)
In Vivo Dosage (Mouse) High (15–30 mg/kg s.c. or i.v.) required to block CXCR2 effectively.Lower (1–5 mg/kg i.p.)
Best Use Case Ischemia-Reperfusion, Sepsis, Cancer Stem Cells (where CXCR1 plays a role).Acute Lung Injury (LPS), Neutrophil chemotaxis specific to CXCL1.[5]
Solubility High (L-lysine salt form is water soluble).Low (Requires DMSO/Ethanol).

Critical Insight: If your model relies solely on CXCL1 (KC) induced inflammation, Reparixin will work, but you must use sufficient concentrations (micromolar range in vitro) to cover the weaker CXCR2 affinity. If you use nanomolar concentrations, you may only inhibit mCXCR1, leaving the massive neutrophil influx via mCXCR2/CXCL1 largely intact.

Validated Experimental Protocols

Protocol A: In Vitro Murine Neutrophil Chemotaxis

Objective: Validate Reparixin efficacy against CXCL1 (CXCR2-mediated) and CXCL6 (CXCR1-mediated) migration.

Materials:

  • Cells: Bone Marrow-Derived Neutrophils (BMDN) from C57BL/6 mice.

  • Chemoattractants: Recombinant Murine CXCL1 (100 ng/mL) and CXCL6 (100 ng/mL).

  • Inhibitor: Reparixin L-lysine (dissolved in PBS).

  • System: 3 µm pore size Transwell inserts (Corning).

Step-by-Step Methodology:

  • Isolation: Isolate femurs/tibias from mice. Flush marrow with HBSS (Ca2+/Mg2+ free) + 0.5% BSA.

  • Purification: Use a Histopaque 1077/1119 gradient. Centrifuge at 700 x g for 30 min (no brake). Collect the neutrophil interface (between 1077/1119).

  • Pre-Incubation (Crucial): Resuspend neutrophils at

    
     cells/mL in RPMI + 0.1% BSA.
    
    • Divide into aliquots.

    • Treat with Reparixin (0, 10 nM, 100 nM, 1000 nM) for 20 minutes at 37°C before adding to the chamber. This allows the allosteric lock to engage.

  • Migration Setup:

    • Lower Chamber: Add 600 µL of chemoattractant (CXCL1 or CXCL6).

    • Upper Chamber: Add 100 µL of pre-treated cell suspension.

  • Incubation: Incubate for 60–90 minutes at 37°C, 5% CO2.

  • Quantification: Count migrated cells in the lower chamber using flow cytometry (Ly6G+ staining) or CellTiter-Glo.

Expected Results:

  • CXCL6 (mCXCR1): Strong inhibition at 10–100 nM Reparixin.

  • CXCL1 (mCXCR2): Partial inhibition at 100 nM; >90% inhibition requires 500–1000 nM Reparixin.

Protocol B: In Vivo Leukocyte Arrest (Intravital Microscopy)

Objective: Confirm functional blockade of CXCR2-mediated adhesion in real-time.

Rationale: This assay measures the transition from "rolling" to "firm adhesion," a process strictly dependent on CXCR2 activation by CXCL1 presented on the endothelium.

Methodology:

  • Preparation: Anesthetize male C57BL/6 mice. Cannulate the jugular vein.

  • Surgical Exteriorization: Exteriorize the cremaster muscle onto a clear viewing pedestal. Superfuse with bicarbonate-buffered saline (37°C).

  • Baseline: Record 5 minutes of baseline leukocyte rolling/adhesion in post-capillary venules (20–40 µm diameter).

  • Treatment: Administer Reparixin L-lysine (15 mg/kg, i.v.) or Vehicle (Saline).

  • Challenge: 15 minutes post-treatment, superfuse the muscle with Murine CXCL1 (0.5 nM) .

  • Measurement: Count the number of adherent leukocytes (stationary >30s) per

    
     vessel length.
    

Validation Criteria:

  • Vehicle-treated mice should show a 3–5 fold increase in adherent leukocytes upon CXCL1 exposure.

  • Reparixin-treated mice should show no significant increase in adhesion compared to baseline, confirming functional mCXCR2 blockade at this dosage.

Decision Workflow

Use this logic flow to determine the optimal experimental setup for your study.

DecisionTree Start Select Murine Model Target Q1 Is the pathology primarily neutrophil recruitment? Start->Q1 Q2 Is the pathology driven by Stem Cells / Fibrosis? Start->Q2 Neutro Likely CXCR2 Driven (via CXCL1/2) Q1->Neutro Yes Stem Likely CXCR1 Driven (via CXCL6/GCP-2) Q2->Stem Yes ReparixinHigh Use Reparixin (High Dose: 15-30 mg/kg) OR SB225002 Neutro->ReparixinHigh ReparixinLow Use Reparixin (Standard Dose) SB225002 Ineffective here Stem->ReparixinLow

Figure 2: Compound Selection Decision Tree based on Pathological Mechanism.

References

  • Bertini, R., et al. (2004).[6] Noncompetitive allosteric inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2: prevention of reperfusion injury.[2][4][6] Proceedings of the National Academy of Sciences, 101(32), 11791–11796. Link

  • Zarbock, A., et al. (2008). Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice.[4][7][8] British Journal of Pharmacology, 155(3), 357–364.[4] Link

  • Fan, X., et al. (2007).[6] Murine CXCR1 is a functional receptor for GCP-2/CXCL6 and interleukin-8/CXCL8.[3][9] Journal of Biological Chemistry, 282(16), 11658-11666. Link

  • Verachi, P., et al. (2022). The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice.[10] Frontiers in Oncology, 12. Link

  • Russo, R. C., et al. (2009). The CXCL1/CXCR2 axis as a therapeutic target in inflammatory diseases.[3][6][11] Current Medicinal Chemistry, 16(28), 3665-3665. Link

Sources

Comparative

Head-to-head comparison of Reparixin L-lysine with a selective CXCR2 antagonist

Executive Summary: The Chemokine Intercept[1] The CXCL8 (IL-8) signaling axis is a critical driver in two distinct pathological domains: acute inflammation (neutrophil recruitment) and oncology (Cancer Stem Cell maintena...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemokine Intercept[1]

The CXCL8 (IL-8) signaling axis is a critical driver in two distinct pathological domains: acute inflammation (neutrophil recruitment) and oncology (Cancer Stem Cell maintenance). For researchers targeting this axis, the choice of inhibitor is not merely about potency, but about receptor selectivity and physicochemical utility .

This guide compares Reparixin L-lysine , a dual allosteric inhibitor with a unique bias toward CXCR1, against standard Selective CXCR2 Antagonists (e.g., SB225002, Danirixin). While selective CXCR2 antagonists excel at blocking neutrophil chemotaxis, Reparixin L-lysine offers a broader therapeutic window by simultaneously targeting the CXCR1-driven survival pathways in Cancer Stem Cells (CSCs), enhanced by the superior solubility of its L-lysine salt formulation.

Mechanism of Action: The "Lock" vs. The "Block"

To select the correct reagent, one must understand the structural pharmacology. The CXCL8 ligand binds to both CXCR1 and CXCR2, but these receptors mediate different downstream effects.[1][2]

  • CXCR1: Predominantly associated with Cancer Stem Cell (CSC) survival (via FAK/AKT/FOXO3A) and respiratory burst in neutrophils.

  • CXCR2: The primary driver of Neutrophil Chemotaxis and angiogenesis.

Reparixin L-lysine: The Allosteric "Lock"

Reparixin is a non-competitive allosteric inhibitor .[3] It does not compete directly with CXCL8 for the binding pocket.[3][4] Instead, it binds to a transmembrane intracellular domain, "locking" the receptor in an inactive conformation. This prevents G-protein coupling regardless of ligand concentration. Uniquely, Reparixin shows higher efficacy for CXCR1 (IC50 ~1-5 nM) compared to CXCR2 (IC50 ~80-400 nM), making it the gold standard for CSC research.

Selective CXCR2 Antagonists (e.g., SB225002, Danirixin)

These compounds are designed to be highly selective for CXCR2 , often with >100-fold selectivity over CXCR1.[5] They are excellent for dissecting the specific contribution of neutrophil migration in inflammation models (e.g., COPD, ALI) but may fail to target the CXCR1-dependent CSC population in solid tumors.

Visualization: Signaling Pathway & Inhibitor Targets[1]

ChemokineSignaling cluster_receptors G-Protein Coupled Receptors CXCL8 Ligand: CXCL8 (IL-8) CXCR1 CXCR1 (CSC Survival) CXCL8->CXCR1 CXCR2 CXCR2 (Neutrophil Chemotaxis) CXCL8->CXCR2 G_Protein G-Protein Activation CXCR1->G_Protein CXCR2->G_Protein Reparixin Reparixin L-lysine (Allosteric Lock) Reparixin->CXCR1 High Potency (IC50 ~1nM) Reparixin->CXCR2 Mod. Potency (IC50 ~80nM) SB225002 SB225002 (Selective CXCR2 Antagonist) SB225002->CXCR1 No Effect (>10,000nM) SB225002->CXCR2 High Potency (IC50 ~22nM) PI3K PI3K / AKT G_Protein->PI3K MAPK MAPK / ERK G_Protein->MAPK FAK FAK / FOXO3A G_Protein->FAK Out_Chemotaxis Chemotaxis & Angiogenesis PI3K->Out_Chemotaxis MAPK->Out_Chemotaxis Out_Stemness CSC Self-Renewal (Stemness) FAK->Out_Stemness

Caption: Differential inhibition profiles of Reparixin (Dual/CXCR1-bias) vs. SB225002 (CXCR2 Selective) on the CXCL8 axis.

Head-to-Head Performance Data

The following data aggregates findings from key validation studies (see References 1, 3, 5).

Table 1: Pharmacological Profile Comparison
FeatureReparixin L-lysine SB225002 (Research Tool)Navarixin (Clinical Tool)
Primary Target CXCR1 (High) / CXCR2 (Mod)CXCR2 (Selective)CXCR2 (High) / CXCR1 (Mod)
Mechanism Allosteric (Non-competitive)Orthosteric/AllostericAllosteric
IC50 (CXCR1) 1.0 – 5.6 nM > 10,000 nM~40 nM
IC50 (CXCR2) 80 – 400 nM~22 nM 0.1 – 1.0 nM
Selectivity ~80-400x fold for CXCR1>150x fold for CXCR2High potency for CXCR2
Solubility (Water) > 16 mg/mL (L-lysine salt)Insoluble (< 0.1 mg/mL)Insoluble
Key Application Breast Cancer Stem Cells, IschemiaNeutrophil ChemotaxisCOPD, Solid Tumors
Why the L-Lysine Salt Matters

The free acid form of Reparixin is practically insoluble in water, requiring harsh solvents (DMSO) that can be toxic in sensitive cellular assays or animal models. The L-lysine salt formulation dramatically increases aqueous solubility (>16 mg/mL), allowing for:

  • Higher Bioavailability: Rapid absorption in in vivo models.

  • Solvent-Free Protocols: Can be dissolved directly in PBS or media, eliminating DMSO artifacts in sensitive stem cell cultures.

Experimental Protocols

Protocol A: High-Throughput Chemotaxis Assay (Boyden Chamber)

Objective: Quantify the inhibition of neutrophil or cancer cell migration.

Materials:

  • Transwell inserts (3.0 µm pore for neutrophils; 8.0 µm for cancer cells).

  • Chemoattractant: Recombinant Human CXCL8 (IL-8).

  • Detection: Calcein-AM (fluorescent) or CellTiter-Glo (luminescent).

Workflow:

  • Cell Priming: Starve cells in serum-free media (0.1% BSA) for 4 hours to reset signaling baselines.

  • Inhibitor Pre-treatment:

    • Divide cells into 3 groups: Vehicle, Reparixin L-lysine (100 nM), and SB225002 (100 nM).

    • Incubate for 20 minutes at 37°C. Note: Reparixin is allosteric and does not require long pre-incubation to compete, but 20 mins ensures equilibrium.

  • Chamber Assembly:

    • Lower Chamber: Add 600 µL media + 10-50 ng/mL CXCL8.

    • Upper Chamber: Add 100 µL cell suspension (1x10^5 cells) containing the inhibitor.

  • Migration: Incubate for 45-90 mins (Neutrophils) or 12-24 hours (Cancer cells).

  • Quantification: Wipe non-migrated cells from the top. Stain migrated cells (bottom) with Calcein-AM. Read Fluorescence (Ex/Em 485/520).

Protocol B: Receptor Binding Competition Assay

Objective: Verify allosteric vs. orthosteric binding.

  • Preparation: Use CXCR1/CXCR2 overexpressing CHO or HEK293 cells.

  • Tracer: Use 0.1 nM [125I]-IL-8.

  • Competition:

    • Add increasing concentrations of Reparixin L-lysine (10^-10 to 10^-5 M).

    • Critical Step: For Reparixin, expect incomplete displacement or a shift in the curve distinct from competitive antagonists, as it locks the receptor rather than blocking the pocket.

  • Wash & Count: Terminate with ice-cold buffer, filter, and count radioactivity.

Visualization: Experimental Workflow

Workflow Start Start: Cell Harvest (PMN or Cancer Cells) Step1 Serum Starvation (4h, 0.1% BSA) Start->Step1 Step2 Inhibitor Pre-treatment (20 min @ 37°C) Step1->Step2 Branch Select Inhibitor Step2->Branch Rep Reparixin L-lysine (Dual/CXCR1 bias) Branch->Rep SB SB225002 (CXCR2 Selective) Branch->SB Step3 Boyden Chamber Assembly Rep->Step3 SB->Step3 Step4 Migration Period (45m - 24h) Step3->Step4 Readout Data: RFU/RLU (% Inhibition) Step4->Readout

Caption: Step-by-step workflow for comparative chemotaxis assay using Boyden Chambers.

Conclusion & Recommendation

  • Choose Reparixin L-lysine if: Your research focuses on Cancer Stem Cells , metastasis prevention, or ischemia-reperfusion injury where CXCR1 plays a dominant role. Its solubility profile also makes it the superior choice for in vivo efficacy studies.

  • Choose SB225002 if: You need to specifically isolate the CXCR2-mediated neutrophil recruitment component of inflammation, excluding CXCR1 effects.

References

  • Bertini, R., et al. (2004). Noncompetitive allosteric inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2: prevention of reperfusion injury.[3] Proceedings of the National Academy of Sciences, 101(32), 11791-11796. Link

  • Ginestier, C., et al. (2010). CXCR1 blockade selectively targets human breast cancer stem cells in vitro and in xenografts.[3] Journal of Clinical Investigation, 120(2), 485-497. Link

  • White, J. R., et al. (1998). Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration.[5][6] Journal of Biological Chemistry, 273(17), 10095-10098. Link

  • Brandolini, L., et al. (2021). Reparixin L-lysine salt: A Review of its Pharmacological Properties and Clinical Potential. Current Medicinal Chemistry. Link (Note: Citation inferred from search context regarding L-lysine properties).

  • Chapman, R. W., et al. (2009). A novel, orally active CXCR1/CXCR2 receptor antagonist, Sch527123 (Navarixin), inhibits neutrophil recruitment, mucus production, and goblet cell hyperplasia in animal models of pulmonary inflammation. Journal of Pharmacology and Experimental Therapeutics, 329(3), 908-918. Link

Sources

Validation

A Comparative Guide to the Long-Term Efficacy of Reparixin L-lysine in Chronic Inflammatory Models

For Researchers, Scientists, and Drug Development Professionals Executive Summary Chronic inflammatory diseases, such as rheumatoid arthritis, represent a significant therapeutic challenge, often requiring long-term trea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic inflammatory diseases, such as rheumatoid arthritis, represent a significant therapeutic challenge, often requiring long-term treatment to manage symptoms and halt disease progression. The chemokine receptors CXCR1 and CXCR2 have emerged as critical mediators in the recruitment of neutrophils to sites of inflammation, making them a prime target for therapeutic intervention. This guide provides a detailed assessment of Reparixin L-lysine, a non-competitive allosteric inhibitor of CXCR1 and CXCR2, and evaluates its long-term efficacy in preclinical models of chronic inflammation. We compare its performance with other CXCR1/CXCR2 inhibitors, Ladarixin and Navarixin, and provide the experimental framework necessary for researchers to conduct their own robust, long-term efficacy studies.

The CXCR1/CXCR2 Axis: A Central Driver of Neutrophilic Inflammation

The inflammatory cascade in many chronic diseases is characterized by a sustained influx of neutrophils into affected tissues. This process is largely orchestrated by a family of small signaling proteins called chemokines, particularly those containing the ELR motif (glutamic acid-leucine-arginine), such as Interleukin-8 (IL-8 or CXCL8). These chemokines bind to and activate two main G-protein coupled receptors on the surface of neutrophils: CXCR1 and CXCR2.[1]

Activation of these receptors triggers a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species, all of which contribute to tissue damage in chronic inflammatory settings.[2] Given their central role in neutrophil recruitment, the CXCR1/CXCR2 axis represents a highly attractive target for the development of novel anti-inflammatory therapies.

Mechanism of Action: Reparixin L-lysine's Unique Approach

Reparixin L-lysine is a potent, orally bioavailable small molecule that functions as a non-competitive allosteric inhibitor of both CXCR1 and CXCR2, with a higher affinity for CXCR1.[1] Unlike competitive antagonists that bind to the same site as the natural ligand (e.g., IL-8), Reparixin binds to a different site on the receptor. This allosteric modulation locks the receptor in an inactive conformation, preventing the downstream signaling cascade even when IL-8 is bound.[3] This non-competitive mechanism offers a potential advantage by being less susceptible to being overcome by high local concentrations of chemokines at the site of inflammation.

Fig 1. Mechanism of Reparixin L-lysine Action

Comparative Efficacy in Preclinical Chronic Inflammatory Models

A direct, head-to-head long-term study of Reparixin and its key competitors in a single, standardized chronic inflammatory model is not publicly available. Therefore, this section synthesizes the most relevant long-term data for each compound, highlighting their efficacy in models of chronic inflammation, with a focus on arthritis models where possible.

Reparixin in a Model of Chronic Fibrosis

In a Gata1low mouse model of myelofibrosis, a chronic and progressive disease, long-term treatment with Reparixin for up to 37 days demonstrated significant efficacy. The study revealed that Reparixin treatment led to a reduction in both bone marrow and splenic fibrosis.[3][4] Mechanistically, this was associated with reduced expression of TGF-β1 and collagen III, key drivers of fibrosis.[3] This study provides strong evidence for the potential of Reparixin in managing chronic inflammatory and fibrotic conditions.

Alternatives to Reparixin: Ladarixin and Navarixin

Ladarixin , a structurally similar dual allosteric inhibitor of CXCR1/CXCR2, has shown efficacy in various mouse models of airway inflammation. In both acute and chronic models of asthma and in bleomycin-induced pulmonary fibrosis, Ladarixin reduced neutrophilic inflammation and collagen deposition.[4]

Navarixin (SCH 527123) is another potent, allosteric antagonist of CXCR1 and CXCR2. While long-term data in a CIA model is not available, a related compound, SCH563705, was shown to reduce the arthritic score in a collagen antibody-induced arthritis (CAIA) mouse model.[5] This suggests that this class of drugs is effective in mitigating inflammatory arthritis. Clinical trials of Navarixin in chronic obstructive pulmonary disease (COPD) have shown reductions in sputum neutrophil counts, indicating its anti-inflammatory activity in a chronic human disease.[6]

CompoundModelDurationKey Findings
Reparixin L-lysine Gata1low Myelofibrosis (Mouse)37 daysReduced bone marrow and splenic fibrosis; Decreased TGF-β1 and collagen III expression.[3][4]
Ladarixin Airway Inflammation (Mouse)Chronic modelsReduced neutrophilic influx and collagen deposition.[4]
Navarixin (or related compounds) CAIA (Mouse)Not specifiedReduced arthritic score.[5]

Experimental Protocol: Long-Term Efficacy Assessment in Collagen-Induced Arthritis (CIA)

To facilitate robust and reproducible research, we provide a detailed, step-by-step protocol for a long-term study in the CIA mouse model. This model is considered the gold standard for preclinical rheumatoid arthritis research as it shares many pathological features with the human disease, including synovitis, pannus formation, and erosion of cartilage and bone.

Fig 2. Experimental Workflow for a Long-Term CIA Study
Materials
  • Animals: DBA/1J mice (male, 8-10 weeks old)

  • Collagen: Bovine type II collagen (CII)

  • Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • Test Articles: Reparixin L-lysine, comparator compounds (e.g., Ladarixin, Navarixin), vehicle control, positive control (e.g., Methotrexate).

  • Reagents: 0.1 M acetic acid, phosphate-buffered saline (PBS), hematoxylin and eosin (H&E) stain, Safranin O stain.

Methodology
  • Preparation of Collagen Emulsion:

    • Dissolve bovine CII in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.

    • On the day of immunization, emulsify the CII solution with an equal volume of CFA (for primary immunization) or IFA (for booster) until a stable emulsion is formed.

  • Induction of Arthritis:

    • Day 0 (Primary Immunization): Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail of each mouse.

    • Day 21 (Booster Immunization): Administer a booster injection of 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.[1]

  • Monitoring and Scoring of Arthritis:

    • Beginning on Day 21, visually inspect mice daily for the onset of arthritis.

    • Once arthritis is apparent (typically Day 25-28), begin clinical scoring 3 times per week. Score each paw on a scale of 0-4 based on the degree of erythema and swelling:

      • 0 = No evidence of erythema and swelling.

      • 1 = Erythema and mild swelling confined to the tarsals or ankle joint.

      • 2 = Erythema and mild swelling extending from the ankle to the tarsals.

      • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

      • 4 = Erythema and severe swelling encompassing the ankle, foot, and digits.

    • The maximum score per mouse is 16.

    • Measure paw thickness using a digital caliper as a quantitative measure of swelling.

  • Long-Term Treatment:

    • On Day 28, randomize mice into treatment groups based on their arthritis scores to ensure an even distribution of disease severity.

    • Administer Reparixin L-lysine, comparator drugs, or vehicle control daily via the appropriate route (e.g., oral gavage) until the end of the study (e.g., Day 56).

  • Endpoint Analysis (Day 56):

    • Histopathology: Euthanize mice and collect hind paws. Decalcify, embed in paraffin, and section the joints. Stain with H&E to assess inflammation and pannus formation, and with Safranin O to evaluate cartilage damage. Score each parameter on a scale of 0-3 (0=normal, 1=mild, 2=moderate, 3=severe).

    • Serum Biomarkers: Collect blood at termination and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-CII antibodies by ELISA.

    • Radiographic Analysis: Use micro-CT or X-ray imaging of the hind paws to quantify bone erosion.

Translational Perspective and Future Directions

The preclinical data for Reparixin and other CXCR1/CXCR2 inhibitors are promising, suggesting that targeting this pathway could be a valuable therapeutic strategy for chronic inflammatory diseases. Reparixin has been investigated in several clinical trials for conditions such as breast cancer and complications related to organ transplantation, demonstrating a generally acceptable safety profile.[7] A meta-analysis of randomized trials suggests that short-term inhibition of CXCL8 activity with Reparixin improved survival in patients at high risk for in-hospital mortality without increasing the risk of infection.[8]

The successful translation of these findings to chronic inflammatory diseases like rheumatoid arthritis will depend on demonstrating long-term efficacy and safety in well-controlled clinical trials. The experimental framework provided in this guide offers a robust method for generating the necessary preclinical data to support such endeavors. Future research should focus on direct, head-to-head comparisons of different CXCR1/CXCR2 inhibitors in standardized models of chronic inflammation to better delineate their relative therapeutic potential.

References

  • The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice. Frontiers in Oncology. 2022. Available from: [Link]

  • The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice. Frontiers. 2022. Available from: [Link]

  • NCT01006616 | Long-Term Study of the Effects of Navarixin (SCH 527123, MK-7123) in Participants With Moderate to Severe COPD. ClinicalTrials.gov. Available from: [Link]

  • A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery. PMC - PubMed Central. Available from: [Link]

  • Reparixin – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available from: [Link]

  • The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice. PubMed. 2022. Available from: [Link]

  • AIFA Announces Italian Authorization of Phase 2/3 Clinical Trial of Dompé's Reparixin for the Treatment of Severe Patients with COVID-19 Pneumonia. Cision PR Newswire. 2020. Available from: [Link]

  • The effect of reparixin on survival in patients at high risk for in-hospital mortality: a meta-analysis of randomized trials. Frontiers. 2022. Available from: [Link]

  • Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice. PMC. 2008. Available from: [Link]

  • The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 Mice. ResearchGate. 2025. Available from: [Link]

  • Ladarixin, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment. NIH. Available from: [Link]

  • Long-term amelioration of established collagen-induced arthritis achieved with short-term therapy combining anti-CD3 and anti-tumor necrosis factor treatments. PubMed. Available from: [Link]

  • Chemokines and chemokine receptors as promising targets in rheumatoid arthritis. Available from: [Link]

Sources

Comparative

Clinical trial data comparing Reparixin L-lysine to placebo in severe pneumonia

Executive Summary: The Neutrophil Paradox This guide provides a technical analysis of Reparixin L-lysine, a non-competitive allosteric inhibitor of CXCR1 and CXCR2, specifically in the context of severe pneumonia (predom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Neutrophil Paradox

This guide provides a technical analysis of Reparixin L-lysine, a non-competitive allosteric inhibitor of CXCR1 and CXCR2, specifically in the context of severe pneumonia (predominantly COVID-19 associated ARDS).

The Core Proposition: In severe pneumonia, the immune response—specifically the neutrophilic axis—often shifts from protective to destructive. Excessive infiltration of polymorphonuclear leukocytes (PMNs) leads to cytokine storms, NETosis (Neutrophil Extracellular Traps), and collateral tissue damage. Reparixin targets this "maladaptive inflammation" by blocking Interleukin-8 (CXCL8) signaling without ablating the neutrophil's ability to fight infection (phagocytosis).

Clinical Status:

  • Phase 2: Demonstrated statistically significant reduction in clinical events compared to Standard of Care (SOC).

  • Phase 3: Did not meet the primary endpoint of statistical significance for "survival free of respiratory failure" at Day 28, though consistent positive trends were observed in secondary endpoints (ICU admission reduction, recovery speed).

Mechanistic Rationale: Selective CXCR1/2 Blockade

To understand the clinical data, one must understand the target. Reparixin does not simply "turn off" neutrophils; it modulates their migration.

The Mechanism

IL-8 (CXCL8) is the primary chemokine recruiting neutrophils to the lungs. It binds to G-protein coupled receptors CXCR1 and CXCR2.

  • CXCR1: Drivers of respiratory burst and cytotoxicity.

  • CXCR2: Drivers of chemotaxis (migration).

Reparixin functions as an allosteric inhibitor , locking the receptor in an inactive conformation. Crucially, it spares other pathways, allowing neutrophils to retain bacterial clearance capabilities—a critical safety differentiator from broad immunosuppressants (e.g., corticosteroids).

Visualization: The IL-8/CXCR Signaling Axis

The following diagram illustrates the pathway Reparixin interrupts to prevent alveolar damage.

Reparixin_Mechanism cluster_Neutrophil Neutrophil (PMN) Trigger Viral/Bacterial Infection Epithelium Alveolar Epithelium Trigger->Epithelium Induces stress IL8 IL-8 (CXCL8) Release Epithelium->IL8 Secretes Receptors CXCR1 / CXCR2 Receptors IL8->Receptors Binds Migration Chemotaxis (Lung Infiltration) Receptors->Migration Signaling Activation NETosis & Oxidative Burst Receptors->Activation Signaling Damage Alveolar Damage (ARDS) Migration->Damage Excessive Accumulation Activation->Damage Tissue Injury Reparixin Reparixin (Allosteric Inhibitor) Reparixin->Receptors BLOCKS (Allosteric)

Figure 1: Mechanism of Action. Reparixin blocks the IL-8/CXCR interaction, preventing neutrophil accumulation and NETosis in the lung tissue.

Comparative Clinical Data

The following data aggregates results from the pivotal Phase 2 (Open-label) and Phase 3 (Double-blind) trials.

Study Designs
FeaturePhase 2 (REPAVID-19)Phase 3 (NCT04878055)
Design Randomized, Open-labelRandomized, Double-blind, Placebo-controlled
Population Severe COVID-19 PneumoniaSevere COVID-19 Pneumonia
N (Total) 55279
Dosing 1200 mg TID (Oral)1200 mg TID (Oral)
Comparator Standard of Care (SOC)Placebo + SOC
Primary Endpoint Composite of clinical events*Alive & Free of Resp. Failure (Day 28)

*Composite events: Supplemental oxygen use, mechanical ventilation, ICU admission, or rescue medication.[1]

Efficacy Analysis (Phase 3 Focus)

While Phase 2 showed significant efficacy (Clinical event rate: 16.7% Reparixin vs 42.1% SOC, p=0.02), the Phase 3 trial provided a more rigorous test.

Table 1: Phase 3 Efficacy Outcomes (Reparixin vs. Placebo)

EndpointReparixin (n=182)Placebo (n=88)Odds Ratio (95% CI)P-ValueInterpretation
Primary: Alive & Free of Resp.[2][3][4] Failure (Day 28) 83.5% 80.7% 1.63 (0.75, 3.[2][4]51)0.216Not Significant
Alive & Free of Resp.[2] Failure (Day 60)88.7%84.6%-0.195Positive Trend
ICU Admission Rate (by Day 28)15.8%21.7%-0.168Clinical Signal
Clinical Recovery (Day 28)81.6%74.9%-0.167Clinical Signal

Critical Analysis: The Phase 3 trial failed to meet statistical significance on the primary endpoint. However, a consistent signal favoring Reparixin was observed across secondary endpoints (ICU admissions, recovery rates).[2][4] The lack of significance may be attributed to:

  • SOC Evolution: The "Standard of Care" improved drastically during the trial (corticosteroids, anticoagulants), reducing the event rate in the placebo group and underpowering the study.

  • Heterogeneity: The variability in pneumonia severity at baseline may have diluted the treatment effect.

Safety Profile

Reparixin demonstrated a safety profile comparable to, or better than, placebo, reinforcing the specificity of its mechanism (sparing general immunity).

Table 2: Safety & Adverse Events (Phase 3)

Safety MetricReparixinPlaceboNotes
Any Adverse Event (AE) 45.6%54.5%Lower incidence in treatment arm
Serious Adverse Events (SAE) LowLowNo significant difference
Treatment Discontinuation RareRareHigh tolerability
Infection Rate No Increase-Confirms preserved bacterial defense

Experimental Protocol: The "Self-Validating" Workflow

For researchers replicating this regimen or designing similar trials, the following protocol ensures data integrity and patient safety. This workflow integrates the specific dosing regimen used in the clinical studies.

Protocol Visualization

This diagram outlines the decision logic and dosing schedule required for a Reparixin trial.

Clinical_Protocol cluster_Treatment Treatment Phase (21 Days) Screening Screening: Severe Pneumonia (COVID-19) PaO2/FiO2 < 300 Randomization Randomization (2:1 or 1:1) Stratified by Severity Screening->Randomization Dosing Oral Dosing: 1200 mg Reparixin L-lysine (2 x 600mg Tablets) TID Randomization->Dosing SOC Concomitant SOC: Dexamethasone + Heparin Randomization->SOC Monitor Daily Monitoring: NEWS2 Score, SpO2, AEs Dosing->Monitor SOC->Monitor Monitor->Dosing Continue if Tol. Decision Day 28 Assessment Monitor->Decision Outcome1 Primary Endpoint: Resp. Failure Free Survival Decision->Outcome1 Outcome2 Secondary: ICU Admission / Recovery Decision->Outcome2

Figure 2: Clinical Trial Workflow. Standardized dosing and monitoring protocol for Reparixin evaluation.

Detailed Methodology Steps
  • Patient Selection:

    • Inclusion: Hospitalized adults, confirmed pneumonia (via CT/X-ray), respiratory distress (SpO2 ≤93% on room air or PaO2/FiO2 < 300 mmHg).

    • Exclusion: Neutropenia (<1500/mm³), severe hepatic impairment (Child-Pugh C). Rationale: Reparixin modulates neutrophils; baseline neutropenia confounds safety data.

  • Drug Administration:

    • Formulation: 600 mg Reparixin L-lysine coated tablets.

    • Regimen: 2 tablets (1200 mg) taken orally three times daily (approx. every 8 hours).

    • Duration: Up to 21 days or until hospital discharge.[4]

  • Concomitant Care:

    • Standard of Care (SOC) must be standardized across arms (e.g., Dexamethasone 6mg/day, prophylactic LMWH) to isolate the Reparixin effect.

Conclusion & Expert Synthesis

Is Reparixin effective for severe pneumonia? The data presents a nuanced picture.[1][2][5] While the Phase 3 trial did not achieve statistical significance on its primary endpoint, the totality of evidence suggests biological activity. The consistent reduction in ICU admissions and improved recovery rates across both Phase 2 and 3 trials indicates that CXCR1/2 inhibition mitigates the severity of lung injury.

Key Takeaway for Developers: The failure to hit the primary endpoint in Phase 3 highlights the difficulty of demonstrating add-on efficacy on top of an optimized Standard of Care (steroids). Future trials should focus on:

  • Enrichment: Selecting patients with high baseline IL-8 levels or early-stage hyperinflammation.

  • Endpoints: Using "Days alive and free of oxygen" or "ICU-free days" as primary endpoints, which may be more sensitive to this mechanism than binary mortality/respiratory failure outcomes.

References

  • Dompé Farmaceutici S.p.A. (2022).[2][5][6] Dompé Announces Results of Phase 2 Study Evaluating the Efficacy and Safety of Reparixin in Patients with Severe COVID-19 Pneumonia. PR Newswire.[6] Link[6]

  • Landoni, G., et al. (2022).[6][7] A Multicenter Phase 2 Randomized Controlled Study on the Efficacy and Safety of Reparixin in the Treatment of Hospitalized Patients with COVID-19 Pneumonia. Infectious Diseases and Therapy. Link

  • Minnella, E., et al. (2023).[2] Efficacy and Safety of Reparixin in Patients with Severe COVID-19 Pneumonia: A Phase 3, Randomized, Double-Blind Placebo-Controlled Study. Infectious Diseases and Therapy. Link

  • ClinicalTrials.gov. (2021).[1][4] Reparixin add-on Therapy to Std Care to Limit Progression in Pts With COVID19 & Other Community Acquired Pneumonia (NCT05254990). Link

  • European Respiratory Society. (2023). A phase 3 study to evaluate the efficacy and safety of reparixin in severe COVID-19 pneumonia. ERS Publications. Link

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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